molecular formula C6H11NO2 B1283414 5-Ethylmorpholin-3-one CAS No. 77605-88-0

5-Ethylmorpholin-3-one

カタログ番号: B1283414
CAS番号: 77605-88-0
分子量: 129.16 g/mol
InChIキー: CXYFOAYSBFEKMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethylmorpholin-3-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-ethylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYFOAYSBFEKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569240
Record name 5-Ethylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77605-88-0
Record name 5-Ethylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Ethylmorpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylmorpholin-3-one is a heterocyclic organic compound belonging to the morpholin-3-one class. While specific research on this particular derivative is limited in publicly available literature, the morpholin-3-one scaffold is a recognized pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules. This technical guide consolidates the available information on the basic properties, synthesis, and potential biological relevance of this compound, aiming to provide a foundational resource for researchers in drug discovery and chemical synthesis.

Core Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 77605-88-0-
Molecular Formula C₆H₁₁NO₂-
Molecular Weight 129.16 g/mol -
Appearance Not specified-
Melting Point Data not available-
Boiling Point Data not available-
Flash Point 133 °CSafety Data Sheet
Solubility Data not available-

Table 2: Computational Data for this compound

PropertyValueSource/Comment
Topological Polar Surface Area (TPSA) 38.33 ŲCalculated
LogP -0.0886Calculated
Hydrogen Bond Acceptors 2Calculated
Hydrogen Bond Donors 1Calculated
Rotatable Bonds 1Calculated

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic protocols specifically for this compound are scarce. However, general methods for the synthesis of related 5-substituted morpholin-3-ones provide a strong basis for its preparation.

General Synthesis of 5-Substituted Morpholin-3-ones

A common and versatile method for the synthesis of N-protected 5-substituted morpholin-3-ones involves a two-step process starting from an appropriate amino alcohol.[1]

Step 1: Reaction with Ethyl Chloroacetate The amino alcohol is reacted with ethyl chloroacetate to form an intermediate ester.

Step 2: Cyclization and Protection The intermediate undergoes cyclization to form the morpholin-3-one ring, which can then be N-protected if desired.

G cluster_0 General Synthesis of 5-Alkylmorpholin-3-one AminoAlcohol Amino Alcohol (e.g., 2-Amino-1-butanol for 5-ethyl derivative) Intermediate Intermediate Ester AminoAlcohol->Intermediate + Ethyl Chloroacetate EthylChloroacetate Ethyl Chloroacetate Morpholinone This compound Intermediate->Morpholinone Cyclization

Figure 1: General synthetic workflow for 5-alkylmorpholin-3-ones.

Experimental Protocol: Reduction of (S)-5-Ethylmorpholin-3-one (Example from Patent Literature)

A patent for the synthesis of 2-aminobenzoxazole carboxamides describes a procedure for the reduction of the carbonyl group of (S)-5-ethylmorpholin-3-one. While this protocol focuses on a subsequent reaction, it provides insight into the reactivity of the title compound.[2]

  • Reaction: A solution of (S)-5-ethylmorpholin-3-one (1.9 g, 15 mmol) in tetrahydrofuran (THF, 10 mL) was added dropwise over 20 minutes to an ice-cold solution of lithium aluminum hydride (1.0 M in THF, amount not specified).

  • Conditions: After the addition was complete, the ice bath was removed, and the reaction mixture was stirred at reflux for 20 hours.

  • Work-up: The reaction was cooled in an ice bath and quenched by the sequential dropwise addition of water (1.2 mL), a 15% aqueous solution of sodium hydroxide (1.2 mL), and water (1.2 mL).

This protocol suggests that the lactam carbonyl of this compound can be effectively reduced using standard reducing agents like lithium aluminum hydride.

Spectroscopic Data

As of the latest literature search, no experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been published. Researchers investigating this compound will need to perform their own analytical characterization.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the broader class of morpholine and morpholin-3-one derivatives has been investigated for a range of therapeutic applications.

The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Derivatives of morpholin-3-one have been explored for their potential as:

  • Anti-inflammatory agents [3][4]

  • Anticancer agents

  • Tachykinin antagonists [5]

Given the established biological relevance of the morpholin-3-one core, this compound represents a valuable starting point for the synthesis of novel compounds for biological screening.

G cluster_1 Drug Discovery Workflow for this compound Derivatives Start This compound Synthesis Chemical Modification (e.g., N-alkylation, etc.) Start->Synthesis Library Library of Novel Derivatives Synthesis->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 2: A potential workflow for the investigation of this compound in drug discovery.

Conclusion

This compound is a chemical entity with a foundation in the well-established morpholin-3-one scaffold. While specific experimental data for this compound is largely unavailable, this guide provides a summary of its known properties and outlines logical starting points for its synthesis and potential biological evaluation based on related structures. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry and drug development.

References

"5-Ethylmorpholin-3-one" CAS number 77605-88-0

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77605-88-0

This technical guide provides a comprehensive overview of 5-Ethylmorpholin-3-one, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide also incorporates general information about the broader class of morpholin-3-ones to provide a contextual understanding of its potential properties and applications.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₁NO₂ChemScene[1]
Molecular Weight 129.16 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 38.33 ŲChemScene[1]
logP -0.0886ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 1ChemScene[1]
SMILES O=C1NC(CC)COC1ChemScene[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in publicly accessible literature. However, a plausible synthetic route can be extrapolated from general methods for the preparation of morpholin-3-ones. A common approach involves the cyclization of an N-substituted amino alcohol with an α-haloacetyl halide or ester.

Plausible Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical procedure based on established synthesis routes for similar morpholin-3-one structures.

Materials:

  • 2-(Ethylamino)ethanol

  • Ethyl chloroacetate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture for chromatography

Procedure:

  • N-Alkylation: To a solution of 2-(Ethylamino)ethanol in anhydrous THF, slowly add sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add ethyl chloroacetate dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants 2-(Ethylamino)ethanol + Ethyl chloroacetate + Base (e.g., NaH) Start->Reactants 1 Solvent Anhydrous THF Reaction_Conditions 0 °C to Room Temp, Overnight Solvent->Reaction_Conditions 2 Quenching Quench with Water Reaction_Conditions->Quenching 3 Extraction Extract with Diethyl Ether Quenching->Extraction 4 Washing Wash with NaHCO₃ and Brine Extraction->Washing 5 Drying_Concentration Dry (MgSO₄) & Concentrate Washing->Drying_Concentration 6 Purification Column Chromatography Drying_Concentration->Purification 7 Final_Product This compound Purification->Final_Product 8

Caption: Plausible synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

Specific biological activity data for this compound is not currently available in published literature. However, the morpholine and morpholin-3-one scaffolds are present in numerous biologically active molecules, suggesting that this compound could have interesting pharmacological properties.

The morpholine ring is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Morpholine derivatives have been reported to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.

Given the structural similarity to other biologically active morpholin-3-ones, it is conceivable that this compound could interact with various cellular signaling pathways. For instance, some morpholine-containing compounds have been shown to modulate the activity of protein kinases, which are key regulators of numerous cellular processes.

Conceptual Signaling Pathway

The following diagram illustrates a conceptual signaling pathway that could potentially be modulated by a hypothetical bioactive morpholin-3-one derivative, based on the known activities of other compounds containing this scaffold. This is a generalized representation and has not been experimentally validated for this compound.

Conceptual_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene_Expression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->Gene_Expression Regulates Compound This compound (Hypothetical Inhibitor) Compound->Kinase1 Inhibits

Caption: Conceptual kinase signaling pathway potentially modulated by a morpholin-3-one.

Experimental Data

A thorough search of scientific databases and patent literature did not yield any specific experimental data for this compound (CAS 77605-88-0). This includes:

  • Spectroscopic Data: No published NMR (¹H, ¹³C), mass spectrometry, or infrared spectroscopy data specific to this compound were found.

  • In Vitro Studies: There are no available reports on the in vitro activity of this compound against any biological targets.

  • In Vivo Studies: No in vivo studies in animal models have been reported for this compound.

Conclusion

This compound is a readily available chemical compound for research purposes. While specific experimental data regarding its synthesis, biological activity, and mechanism of action are currently lacking in the public domain, its structural features, particularly the morpholin-3-one core, suggest it could be a valuable building block for the synthesis of novel bioactive molecules. Further research is required to elucidate the specific properties and potential applications of this compound. Researchers interested in this molecule are encouraged to perform de novo characterization and biological screening.

References

An In-depth Technical Guide to 5-Ethylmorpholin-3-one and its Structural Analogue N-Ethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth experimental data for 5-Ethylmorpholin-3-one is limited. This guide provides all available information on this compound and supplements it with comprehensive data on the closely related and well-characterized compound, N-Ethylmorpholine, to provide a broader context for researchers, scientists, and drug development professionals.

This compound: Molecular Structure and Properties

This compound is a heterocyclic organic compound belonging to the morpholine family. Its structure features a morpholine ring with an ethyl group at position 5 and a carbonyl group at position 3.

Molecular Diagram

This compound Molecular Structure of this compound N1 N C2 C N1->C2 H1 H N1->H1 C3 C C2->C3 O4 O C3->O4 O7 O C3->O7 C5 C O4->C5 C6 C C5->C6 C8 C C5->C8 C6->N1 C9 C C8->C9

Figure 1: 2D Molecular Structure of this compound
Physicochemical Data

The following table summarizes the key molecular and computed physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
CAS Number 77605-88-0[1]
SMILES O=C1NC(CC)COC1[1]
Topological Polar Surface Area (TPSA) 38.33 Ų[1]
LogP (octanol-water partition coefficient) -0.0886[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

N-Ethylmorpholine: A Comprehensive Profile

N-Ethylmorpholine (also known as 4-ethylmorpholine) is a widely studied morpholine derivative with extensive available data. It serves as a valuable reference for understanding the general characteristics of ethyl-substituted morpholines.

Molecular and Physicochemical Properties
PropertyValueReference(s)
IUPAC Name 4-ethylmorpholine[2]
Molecular Formula C₆H₁₃NO[2][3]
Molecular Weight 115.17 g/mol [2][4]
CAS Number 100-74-3[2][3]
SMILES CCN1CCOCC1[2][5]
InChI Key HVCNXQOWACZAFN-UHFFFAOYSA-N[2][3]
Density 0.91 g/mL at 20 °C[4][5]
Boiling Point 139 °C[4][5]
Melting Point -63 °C[4][5]
Flash Point 82 - 83 °F[2][4]
Refractive Index n20/D 1.441[4][5]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for structure elucidation.

¹H NMR Data for N-Ethylmorpholine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.1Triplet3H-CH₂-CH₃
~2.4Quartet2H-CH₂ -CH₃
~2.5Triplet4H-N-(CH₂)₂-
~3.7Triplet4H-O-(CH₂)₂-
Note: Exact chemical shifts can vary depending on the solvent and instrument.

¹³C NMR Data for N-Ethylmorpholine

Chemical Shift (ppm)Assignment
~12-CH₂-CH₃
~52-CH₂ -CH₃
~54-N-(CH₂ )₂-
~67-O-(CH₂ )₂-
Note: Exact chemical shifts can vary depending on the solvent and instrument.[6]

The mass spectrum of N-Ethylmorpholine shows a molecular ion peak and characteristic fragmentation patterns.[7]

m/zRelative IntensityPossible Fragment
115Moderate[M]⁺ (Molecular Ion)
100High[M-CH₃]⁺
86High[M-C₂H₅]⁺
57High[C₃H₅N]⁺
42Moderate[C₂H₄N]⁺

The IR spectrum of N-Ethylmorpholine displays characteristic absorption bands corresponding to its functional groups.[8]

Wavenumber (cm⁻¹)Bond Vibration
2965 - 2800C-H stretch (alkane)
1455C-H bend (alkane)
1290 - 1250C-N stretch (amine)
1115C-O-C stretch (ether)

Experimental Protocols: Synthesis and Analysis of Morpholine Derivatives

General Synthesis Workflow

A common approach to synthesizing substituted morpholines involves the cyclization of amino alcohols.[10] The following diagram illustrates a general workflow for the synthesis and analysis of a morpholine derivative.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (e.g., Amino Alcohol, Halogenated Acyl Halide) Reaction Cyclization Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (e.g., HPLC, GC) Purification->Purity

Figure 2: General Experimental Workflow for Morpholine Derivative Synthesis and Analysis
Example Synthetic Approach: Reductive Etherification

An efficient method for synthesizing various substituted morpholines utilizes an Indium(III)-catalyzed intramolecular reductive etherification reaction.[11] This approach allows for the construction of diverse morpholine structures with good yields and high diastereoselectivity.

Biological Activity of Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved and experimental drugs.[12][13] Its presence can confer advantageous physicochemical, biological, and metabolic properties.

Morpholine derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer [14]

  • Anti-inflammatory [14]

  • Antiviral [14]

  • Antimicrobial [14]

  • Analgesic [15]

  • Activities related to the Central Nervous System (CNS) [16]

The biological activity is highly dependent on the specific substitution pattern on the morpholine ring. The nitrogen and oxygen atoms can participate in hydrogen bonding, while the ring itself can engage in hydrophobic interactions with biological targets.[14][16] No specific biological activity or signaling pathway has been documented for this compound in the reviewed literature. Further research is required to elucidate its potential pharmacological profile.

References

An In-Depth Technical Guide to the Synthesis of 5-Ethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Ethylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details plausible synthetic routes, experimental protocols, and relevant chemical data to support research and development efforts.

Introduction

This compound is a substituted morpholinone, a class of compounds recognized for their diverse biological activities. The morpholine scaffold is a common motif in many approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The targeted synthesis of specific derivatives, such as this compound, is crucial for the exploration of new chemical space and the development of novel therapeutic agents. This guide focuses on a robust and practical synthetic approach to this target molecule.

Proposed Synthesis Pathway

A two-step synthesis commencing with the commercially available starting material, 2-amino-1-butanol, is the most direct and recommended pathway for the preparation of this compound. This approach involves an initial N-acylation followed by an intramolecular cyclization.

An alternative pathway involving the synthesis of the parent morpholin-3-one followed by C5-ethylation is also considered, though it is a less direct route with limited specific literature support for the second step.

Primary Recommended Pathway: From 2-Amino-1-butanol

This pathway consists of two key transformations:

  • N-Chloroacetylation of 2-Amino-1-butanol: The primary amine of 2-amino-1-butanol is selectively acylated with chloroacetyl chloride to yield the intermediate, N-(1-hydroxybutan-2-yl)-2-chloroacetamide.

  • Intramolecular Williamson Ether Synthesis (Cyclization): The chloroacetamide intermediate undergoes an intramolecular cyclization under basic conditions to form the this compound ring.

5-Ethylmorpholin-3-one_Synthesis_Pathway_1 2-Amino-1-butanol 2-Amino-1-butanol Intermediate N-(1-hydroxybutan-2-yl)-2-chloroacetamide 2-Amino-1-butanol->Intermediate N-Chloroacetylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Base)

Figure 1: Recommended synthesis pathway for this compound.
Alternative Pathway: C5-Ethylation of Morpholin-3-one

This alternative route begins with the synthesis of the unsubstituted morpholin-3-one ring, followed by the introduction of the ethyl group at the C5 position.

  • Synthesis of Morpholin-3-one: Reaction of 2-aminoethanol with ethyl chloroacetate.

  • C5-Ethylation: Formation of an enolate at the C5 position using a strong base, followed by quenching with an ethylating agent.

5-Ethylmorpholin-3-one_Synthesis_Pathway_2 Morpholin-3-one Morpholin-3-one Enolate Enolate Intermediate Morpholin-3-one->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Product This compound Enolate->Product C5-Ethylation Ethyl_halide Ethyl Halide (e.g., EtI, EtBr) Ethyl_halide->Product Experimental_Workflow cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Cyclization Setup1 Reaction Setup: - 2-Amino-1-butanol - Et3N in DCM - Cool to 0°C Addition Dropwise addition of Chloroacetyl chloride Setup1->Addition Reaction1 Stir at RT for 2-4h Addition->Reaction1 Workup1 Aqueous Workup: - NaHCO3 wash - Brine wash Reaction1->Workup1 Drying1 Dry over MgSO4 Workup1->Drying1 Concentration1 Concentrate in vacuo Drying1->Concentration1 Intermediate_product Crude N-(1-hydroxybutan-2-yl) -2-chloroacetamide Concentration1->Intermediate_product Setup2 Reaction Setup: - NaH in THF - Cool to 0°C Intermediate_product->Setup2 Addition2 Dropwise addition of Intermediate in THF Setup2->Addition2 Reaction2 Stir at RT for 12-24h Addition2->Reaction2 Quench Quench with NH4Cl (aq) Reaction2->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Workup2 Brine wash Extraction->Workup2 Drying2 Dry over Na2SO4 Workup2->Drying2 Concentration2 Concentrate in vacuo Drying2->Concentration2 Purification Column Chromatography Concentration2->Purification Final_Product This compound Purification->Final_Product

Spectroscopic Profile of 5-Ethylmorpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Ethylmorpholin-3-one, catering to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data, this document focuses on high-quality predicted spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for these techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, offering key data points for compound identification and characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃ (predicted) Frequency: 400 MHz (predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m1HH-5
~4.2s2HH-2
~3.4 - 3.6m2HH-6
~3.2 - 3.4q2H-CH₂- (Ethyl)
~1.2t3H-CH₃ (Ethyl)
~6.5br s1HN-H
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃ (predicted) Frequency: 100 MHz (predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
~170C=OC-3
~68CH₂C-2
~55CHC-5
~48CH₂C-6
~42CH₂-CH₂- (Ethyl)
~12CH₃-CH₃ (Ethyl)
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
~2970, ~2880Medium-StrongC-H Stretch (Aliphatic)
~1680StrongC=O Stretch (Amide)
~1250MediumC-N Stretch
~1120StrongC-O-C Stretch (Ether)
Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI) (predicted)

m/zRelative Intensity (%)Assignment
12940[M]⁺ (Molecular Ion)
114100[M - CH₃]⁺
10060[M - C₂H₅]⁺
7280[M - C₂H₅ - CO]⁺
5750[C₄H₉]⁺
4470[C₂H₄O]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.[1] The spectrum would be acquired on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[1] For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise.[1][2] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[1]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3][4] For a liquid or solid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or the Attenuated Total Reflectance (ATR) technique can be used.[5] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[6] The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).[6]

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source.[7][8] The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[8] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[7][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak Picking, Functional Group ID) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Elucidation Structure Confirmation of This compound Process_NMR->Elucidation Process_IR->Elucidation Process_MS->Elucidation

General workflow for spectroscopic analysis.

References

5-Ethylmorpholin-3-one: A Technical Guide on Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 5-Ethylmorpholin-3-one based on the known pharmacological profile of the morpholine and morpholin-3-one scaffolds. As of the latest literature review, specific experimental data on the biological activity of this compound is limited. Therefore, the information presented herein is largely predictive and intended to guide future research.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[1] The morpholin-3-one core, a derivative of morpholine, has also garnered interest for its potential biological activities. This technical guide focuses on the potential pharmacological profile of this compound, a specific derivative for which direct biological data is not yet widely available. By examining the established activities of related morpholine and morpholin-3-one analogs, we can extrapolate potential areas of interest for future investigation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
CAS Number 77605-88-0[3]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
SMILES O=C1NC(CC)COC1[3]

Potential Biological Activities

Based on the extensive body of research on morpholine-containing compounds, this compound could potentially exhibit a range of biological activities. The following sections outline these potential activities, supported by evidence from structurally related compounds.

Central Nervous System (CNS) Activity

The morpholine scaffold is a common feature in many CNS-active drugs due to its ability to improve blood-brain barrier permeability.[4][5] Morpholine derivatives have been investigated for a variety of CNS targets, including:

  • Anxiolytic and Antidepressant Effects: Some morpholine derivatives have shown potential as anxiolytic and antidepressant agents.[6]

  • Neuroprotective Properties: The neuroprotective potential of morpholine-containing compounds has also been explored.[7]

  • Histamine H3 Receptor Inverse Agonism: Novel morpholine ketone analogs have been identified as potent histamine H3 receptor inverse agonists with wake-promoting activity.[8]

The presence of the morpholin-3-one core in this compound suggests that it may interact with CNS targets. The ethyl group at the 5-position could influence its lipophilicity and, consequently, its ability to cross the blood-brain barrier and interact with specific receptors or enzymes within the CNS.

Anti-inflammatory Activity

Morpholine derivatives have been extensively studied for their anti-inflammatory properties.[7][9][10][11] These compounds often exert their effects through the inhibition of key inflammatory mediators. For instance, some morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Given that the morpholine ring is a key pharmacophore in many anti-inflammatory agents, it is plausible that this compound could exhibit similar activity. The ethyl substituent might modulate its binding affinity to inflammatory targets.

Anticancer Activity

The morpholine moiety is present in several anticancer drugs and experimental agents.[11][13][14][15][16] The anticancer activity of morpholine derivatives is often attributed to their ability to inhibit various signaling pathways involved in cancer cell proliferation and survival. For example, some morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[14]

The potential for this compound to act as an anticancer agent would depend on its ability to interact with specific molecular targets within cancer cells. The overall shape and electronic properties conferred by the ethylmorpholin-3-one structure would be critical for such interactions.

Proposed Synthesis

G This compound This compound N-(2-hydroxybutyl)glycine_ester N-(2-hydroxybutyl)glycine_ester This compound->N-(2-hydroxybutyl)glycine_ester Intramolecular cyclization 2-aminobutan-1-ol 2-aminobutan-1-ol N-(2-hydroxybutyl)glycine_ester->2-aminobutan-1-ol N-alkylation ethyl_bromoacetate ethyl_bromoacetate N-(2-hydroxybutyl)glycine_ester->ethyl_bromoacetate

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis based on this analysis is outlined in the experimental protocols section.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and for the evaluation of its potential biological activities.

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from 2-aminobutan-1-ol.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-aminobutan-1-ol 2-aminobutan-1-ol N-(2-hydroxybutyl)glycine_ethyl_ester N-(2-hydroxybutyl)glycine_ethyl_ester 2-aminobutan-1-ol->N-(2-hydroxybutyl)glycine_ethyl_ester K2CO3, Acetone, Reflux ethyl_bromoacetate ethyl_bromoacetate ethyl_bromoacetate->N-(2-hydroxybutyl)glycine_ethyl_ester N-(2-hydroxybutyl)glycine_ethyl_ester_input N-(2-hydroxybutyl)glycine ethyl ester This compound This compound N-(2-hydroxybutyl)glycine_ethyl_ester_input->this compound NaOEt, Ethanol, Reflux G RAW_264.7_cells Seed RAW 264.7 cells Pre-treatment Pre-treat with this compound (various concentrations) RAW_264.7_cells->Pre-treatment LPS_stimulation Stimulate with LPS (1 µg/mL) Pre-treatment->LPS_stimulation Incubation Incubate for 24 hours LPS_stimulation->Incubation Griess_assay Measure nitrite concentration in supernatant (Griess Assay) Incubation->Griess_assay Data_analysis Calculate % NO inhibition Griess_assay->Data_analysis G Seed_cells Seed cancer cells (e.g., MCF-7, A549) in 96-well plates Compound_treatment Treat with this compound (various concentrations) Seed_cells->Compound_treatment Incubation Incubate for 48-72 hours Compound_treatment->Incubation MTT_addition Add MTT solution and incubate Incubation->MTT_addition Formazan_solubilization Add solubilization solution (e.g., DMSO) MTT_addition->Formazan_solubilization Absorbance_measurement Measure absorbance at 570 nm Formazan_solubilization->Absorbance_measurement Data_analysis Calculate % cell viability and IC50 Absorbance_measurement->Data_analysis

References

5-Ethylmorpholin-3-one as a Scaffold in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. Its unique physicochemical characteristics, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design. While the broader morpholine scaffold is extensively studied, this guide focuses on the specific core of 5-Ethylmorpholin-3-one and its potential as a foundational structure in the development of novel therapeutic agents.

Due to a notable scarcity of published research specifically detailing the use of this compound as a central scaffold in drug discovery, this guide will broaden its scope to include the closely related and well-documented morpholin-3-one and general morpholine scaffolds. The principles and applications discussed herein are considered highly relevant and transferable to the exploration of this compound derivatives. A significant area of application for the morpholine scaffold has been in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.

The Morpholin-3-one Scaffold in PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer progression.[1] Dual inhibitors targeting both PI3K and mTOR have shown significant promise in overcoming resistance mechanisms observed with single-target agents. The morpholine moiety has been a cornerstone in the design of potent and selective PI3K/mTOR inhibitors.

Quantitative Data: In Vitro Activity of Morpholine-Containing PI3K/mTOR Inhibitors

The following table summarizes the in vitro activity of representative morpholine-containing compounds against various PI3K isoforms and mTOR. While these compounds do not specifically contain the this compound core, they highlight the therapeutic potential of the broader morpholine scaffold.

Compound/AnalogTargetIC50 (nM)Cell LineActivityReference
ZSTK474 Analog (6r)PI3Kα105-Enzymatic Inhibition[2]
PI3Kδ350-Enzymatic Inhibition[2]
MEK105-Enzymatic Inhibition[2]
PI3Kβ1500-Enzymatic Inhibition[2]
PI3Kγ3900-Enzymatic Inhibition[2]
ZSTK474 Analog (6s)PI3Kα110-Enzymatic Inhibition[2]
PI3Kδ300-Enzymatic Inhibition[2]
MEK115-Enzymatic Inhibition[2]
PI3Kβ1600-Enzymatic Inhibition[2]
PI3Kγ3800-Enzymatic Inhibition[2]
PKI-587PI3Kα<1-Enzymatic Inhibition[3]
mTOR<1-Enzymatic Inhibition[3]
Quinazolin-4(3H)-one-morpholine hybrid (1)-2.83 µMA549 (Lung Cancer)Cytotoxicity[4]
Morpholine-benzimidazole-oxadiazole (5h)VEGFR-20.049 µM-Enzymatic Inhibition[5]
Morpholine-benzimidazole-oxadiazole (5j)VEGFR-20.098 µM-Enzymatic Inhibition[5]
Morpholine-benzimidazole-oxadiazole (5c)VEGFR-20.915 µM-Enzymatic Inhibition[5]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols based on methodologies reported for morpholine-containing inhibitors.

General Synthesis of 4-Substituted-5-ethylmorpholin-3-ones

Example Synthetic Step (from patent WO2010059658A1):

  • Reaction: A solution of (5R)-5-ethyl-3-morpholinone (1 equivalent) in an appropriate solvent (e.g., THF) is added dropwise to a suspension of a strong base (e.g., NaH) at 0 °C. Following this, an electrophile (e.g., a substituted benzyl halide) is added, and the reaction mixture is heated to reflux.

  • Work-up: After cooling, the reaction is carefully quenched with water and a basic solution (e.g., 2M NaOH). The resulting mixture is stirred, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be purified by chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of synthesized compounds against PI3K isoforms and mTOR is typically determined using in vitro kinase assays.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.

  • Methodology:

    • The kinase, substrate (e.g., a specific peptide or lipid), and ATP are incubated in a suitable buffer.

    • The test compound, dissolved in DMSO, is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product formed or ATP remaining is quantified using a detection reagent (e.g., a luminescence-based ATP detection kit).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay.

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Mandatory Visualizations

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activation Inhibitor Morpholin-3-one Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (PI3K/mTOR) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Purification->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the discovery of bioactive compounds.

Conclusion

While direct evidence for the application of This compound as a central scaffold in medicinal chemistry is currently limited in publicly available literature, the extensive research on the broader morpholine and morpholin-3-one cores provides a strong rationale for its investigation. The demonstrated success of morpholine-containing compounds, particularly as inhibitors of the PI3K/mTOR pathway, suggests that derivatives of this compound could hold significant therapeutic potential. Further research into the synthesis and biological evaluation of N-substituted and other derivatives of this specific scaffold is warranted to explore its utility in the development of novel drug candidates. This guide provides a foundational framework for researchers to embark on such an exploration, leveraging the established knowledge of the versatile morpholine scaffold.

References

The Enigmatic "5-Ethylmorpholin-3-one": A Review of a Sparsely Documented Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – "5-Ethylmorpholin-3-one," a heterocyclic compound with the CAS number 77605-88-0, remains a molecule of limited scientific documentation despite its potential as a building block in medicinal chemistry. This in-depth technical guide collates the currently available information on this compound, addressing its chemical properties and potential synthetic routes, while highlighting the significant gaps in the scientific literature regarding its discovery, history, and biological activity. This document is intended for researchers, scientists, and drug development professionals who may encounter this or similar morpholin-3-one scaffolds in their work.

Physicochemical Properties

"this compound" is a substituted morpholinone, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][4] The fundamental properties of "this compound" are summarized in the table below.

PropertyValueSource
CAS Number 77605-88-0[5]
Molecular Formula C₆H₁₁NO₂[5]
Molecular Weight 129.16 g/mol [5]
SMILES O=C1NC(CC)COC1[5]
Topological Polar Surface Area (TPSA) 38.33 Ų[5]
logP -0.0886[5]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 1[5]

Documented and Postulated Synthetic Pathways

Direct and detailed experimental protocols for the synthesis of "this compound" are notably absent in the current body of scientific literature. However, its structure suggests plausible synthetic strategies based on established methods for the preparation of substituted morpholin-3-ones.

One of the few documented instances of "this compound" is in a patent describing its use as a reactant in the synthesis of 2-aminobenzoxazole carboxamides, which are modulators of the 5-HT3 receptor. This suggests its availability as a chemical intermediate.

General Synthetic Strategies for Substituted Morpholin-3-ones

The synthesis of the morpholin-3-one core generally involves the cyclization of an appropriate N-substituted 2-aminoethoxyacetic acid derivative or the reaction of an N-substituted ethanolamine with an α-haloacetyl halide. Given the ethyl substituent at the 5-position, a potential synthetic route could involve the cyclization of an N-protected 2-(1-aminopropoxy)acetic acid or a related precursor.

A logical workflow for a potential synthesis is outlined below. It is important to note that this is a generalized and hypothetical pathway, as a specific protocol for "this compound" has not been found in the reviewed literature.

G cluster_0 Hypothetical Synthesis of this compound A 1-Aminopropan-2-ol B N-Protection A->B e.g., Boc, Cbz C Protected 1-aminopropan-2-ol B->C D Alkylation with an ethyl haloacetate derivative C->D e.g., Ethyl bromoacetate E N-Protected 2-(1-aminopropoxy)acetic acid ester D->E F Deprotection E->F G 2-(1-Aminopropoxy)acetic acid F->G H Intramolecular Cyclization G->H e.g., heat, acid/base catalysis I This compound H->I

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Therapeutic Potential: An Unexplored Frontier

There is a significant lack of published data on the biological activity, pharmacology, and toxicology of "this compound" itself. However, the broader class of morpholine-containing compounds is well-represented in pharmaceuticals and bioactive molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][6] The morpholine ring is often considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates.[3][4]

Given that "this compound" has been used as an intermediate in the synthesis of 5-HT3 receptor modulators, it is plausible that derivatives of this compound could be investigated for activity at various central nervous system targets. The structural features of the morpholin-3-one core, including the lactam functionality and the potential for stereoisomerism at the 5-position, offer avenues for the design of novel therapeutic agents.

The logical relationship for exploring the potential of "this compound" in drug discovery is visualized below.

G cluster_1 Drug Discovery Potential of this compound A This compound Scaffold B Chemical Modification and Derivatization A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Identification of 'Hits' D->E F Lead Optimization E->F G Preclinical and Clinical Development F->G H Potential Therapeutic Agent G->H

Caption: Logical workflow for the exploration of this compound in drug discovery.

Conclusion and Future Directions

"this compound" represents a chemical entity with untapped potential. While its fundamental chemical properties are known, a deep dive into the scientific literature reveals a stark absence of information regarding its discovery, historical development, and biological profile. The single documented use as a synthetic intermediate underscores its utility as a building block.

Future research efforts should be directed towards:

  • Developing and publishing a robust and scalable synthesis for "this compound."

  • Conducting a thorough investigation of its physicochemical properties, including pKa, solubility, and crystal structure.

  • Initiating biological screening programs to elucidate any inherent pharmacological activity of the parent molecule.

  • Utilizing the scaffold for the generation of compound libraries to explore its potential in various therapeutic areas, particularly in neuroscience, given its connection to 5-HT3 receptor modulator synthesis.

The elucidation of the history and biological role of "this compound" will not only fill a gap in the chemical literature but also potentially unlock a new avenue for the development of novel therapeutics.

References

Methodological & Application

Synthesis of 5-Ethylmorpholin-3-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-Ethylmorpholin-3-one, a substituted morpholinone of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in the literature, this guide outlines a robust and chemically sound two-step synthetic pathway. The proposed method involves the acylation of 2-(ethylamino)ethanol with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization. This document offers comprehensive procedural details, a summary of reaction parameters, and visual aids to facilitate successful synthesis in a laboratory setting.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholin-3-one core, in particular, serves as a key building block in the development of novel therapeutic agents. The introduction of substituents on the morpholine ring, such as an ethyl group at the N-5 position, allows for the fine-tuning of physicochemical properties and pharmacological activity. This document details a proposed synthetic route to this compound, providing researchers with the necessary information to produce this valuable compound for further investigation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 2-(ethylamino)ethanol. The general reaction scheme is depicted below:

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis steps. These values are based on general laboratory practices for analogous reactions and may require optimization for specific experimental setups.

StepReactionReactant 1Reactant 2Reagent/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1Acylation2-(Ethylamino)ethanolChloroacetyl ChlorideTriethylamineDichloromethane0 to 252 - 485 - 95
2Intramolecular CyclizationN-(2-Hydroxyethyl)-N-ethyl-2-chloroacetamide-Sodium HydrideTetrahydrofuran0 to 251 - 370 - 85

Experimental Protocols

Step 1: Synthesis of N-(2-Hydroxyethyl)-N-ethyl-2-chloroacetamide

Materials:

  • 2-(Ethylamino)ethanol

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-(ethylamino)ethanol (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(2-hydroxyethyl)-N-ethyl-2-chloroacetamide. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • N-(2-Hydroxyethyl)-N-ethyl-2-chloroacetamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of N-(2-hydroxyethyl)-N-ethyl-2-chloroacetamide (1.0 eq.) in anhydrous THF to the NaH suspension.

  • After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization s1_start Dissolve 2-(ethylamino)ethanol and Et3N in DCM s1_cool Cool to 0 °C s1_start->s1_cool s1_add Add Chloroacetyl Chloride solution dropwise s1_cool->s1_add s1_react Stir at RT for 2-4h s1_add->s1_react s1_workup Aqueous Workup (H2O, NaHCO3, Brine) s1_react->s1_workup s1_dry Dry (MgSO4) and Concentrate s1_workup->s1_dry s1_product Crude Intermediate s1_dry->s1_product s2_add Add Intermediate solution dropwise s1_product->s2_add s2_start Suspend NaH in THF s2_cool Cool to 0 °C s2_start->s2_cool s2_cool->s2_add s2_react Stir at RT for 1-3h s2_add->s2_react s2_quench Quench with NH4Cl (aq) s2_react->s2_quench s2_extract Extract with EtOAc s2_quench->s2_extract s2_dry Dry (MgSO4) and Concentrate s2_extract->s2_dry s2_purify Purify by Chromatography s2_dry->s2_purify s2_product Pure this compound s2_purify->s2_product

Caption: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

  • Dichloromethane is a suspected carcinogen.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route detailed in this document provides a practical and efficient method for the preparation of this compound. By following the outlined protocols, researchers in academia and the pharmaceutical industry can reliably synthesize this compound for use in various research and development applications. The provided diagrams and data tables serve as a quick reference to streamline the experimental process.

Application Notes and Protocols: 5-Ethylmorpholin-3-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylmorpholin-3-one is a substituted morpholinone that holds potential as a versatile building block for the synthesis of a variety of heterocyclic compounds. The morpholine motif is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active molecules, prized for its favorable physicochemical and metabolic properties.[1] The presence of a reactive secondary amine, a lactam carbonyl group, and a stereocenter at the 5-position makes this compound an attractive starting material for generating libraries of compounds with diverse three-dimensional structures for drug discovery and development.[2][3]

These application notes provide an overview of the potential reactivity of the morpholin-3-one scaffold and a detailed experimental protocol for a representative N-alkylation reaction on the parent morpholin-3-one structure. While specific experimental data for this compound is limited in the current literature, its reactivity is expected to be analogous to the unsubstituted morpholin-3-one.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily centered around the secondary amine (N-H) and the carbonyl group of the lactam.

  • N-Alkylation and N-Arylation: The secondary amine is nucleophilic and can readily undergo reactions with various electrophiles, such as alkyl halides, aryl halides, and acid chlorides, to introduce substituents at the N-4 position. This is a common strategy for diversifying the morpholine core.

  • Reduction of the Lactam: The carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, providing access to substituted morpholines.

  • Reactions at the α-Carbon: The carbon atom alpha to the carbonyl group can potentially be functionalized, for example, through enolate chemistry, to introduce further diversity into the scaffold.

Application in the Synthesis of Bioactive Molecules

The morpholine scaffold is a key component in a wide range of therapeutic agents. Its incorporation into a molecule can improve its pharmacological profile, including solubility, metabolic stability, and target binding.[1] Substituted morpholinones, like this compound, can serve as precursors to complex molecules with potential applications as:

  • Enzyme inhibitors

  • Receptor agonists or antagonists

  • Anticancer agents

  • Anti-inflammatory agents

  • Antiviral compounds

The ethyl group at the 5-position can provide specific steric and electronic properties that may be beneficial for target engagement and can be a handle for further synthetic transformations.

Experimental Protocols

While a specific protocol for a reaction starting with this compound is not available in the reviewed literature, the following protocol for the N-benzylation of the parent compound, morpholin-3-one, serves as a representative example of the N-alkylation reaction that this compound is expected to undergo.

Representative Reaction: N-Benzylation of Morpholin-3-one

This protocol details the N-alkylation of the morpholin-3-one core, a fundamental transformation for introducing substituents on the nitrogen atom. This reaction is crucial for building a library of diverse morpholine-based compounds.

dot

N_Benzylation_Workflow Workflow for N-Benzylation of Morpholin-3-one cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Morpholin-3-one in DMF start->dissolve cool Cool to 0°C dissolve->cool add_NaH Add Sodium Hydride cool->add_NaH warm_rt Warm to Room Temperature add_NaH->warm_rt add_BnBr Add Benzyl Bromide warm_rt->add_BnBr stir Stir for 16h add_BnBr->stir quench Quench with Brine stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry purify Purify by Flash Chromatography dry->purify end End Product: 4-Benzylmorpholin-3-one purify->end Reactivity_Map Potential Reactivity of this compound cluster_core This compound Core cluster_products Potential Products core This compound n_alkylated N-Alkylated Morpholinone core->n_alkylated Alkylation (R-X) n_arylated N-Arylated Morpholinone core->n_arylated Arylation (Ar-X) reduced Substituted Morpholine core->reduced Reduction (e.g., LiAlH4) alpha_functionalized α-Functionalized Morpholinone core->alpha_functionalized α-Functionalization

References

Application Notes and Protocols for the Use of 5-Ethylmorpholin-3-one in Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-Ethylmorpholin-3-one and the broader morpholin-3-one scaffold in modern drug discovery. The protocols detailed below offer standardized methodologies for the synthesis, in vitro screening, and preliminary in vivo evaluation of novel drug candidates based on this promising chemical framework.

Introduction to the Morpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs. Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a valuable component in drug design. The morpholin-3-one core, in particular, offers a unique combination of a lactam and a morpholine ether oxygen, providing specific steric and electronic features that can be exploited for targeted drug development. While extensive data on this compound itself is limited, its structural features are representative of a class of compounds with significant therapeutic potential. The ethyl group at the 5-position provides a vector for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic profiles.

Recent research has highlighted the potential of morpholin-3-one derivatives as potent and selective enzyme inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway, suggesting applications in neurology and oncology. Furthermore, the broader morpholine-containing class of molecules has been shown to target critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Potential Therapeutic Applications

Based on the known biological activities of structurally related compounds, the this compound scaffold can be considered for the design of novel therapeutics in several key areas:

  • Oncology: As inhibitors of key kinases like PI3K and mTOR, which are frequently dysregulated in cancer.

  • Neurodegenerative Diseases: Targeting enzymes such as MAGL could modulate neuroinflammation and provide therapeutic benefits in conditions like Alzheimer's and Parkinson's disease.

  • Inflammatory Disorders: By reducing the production of pro-inflammatory mediators, MAGL inhibitors can be explored for the treatment of various inflammatory conditions.

  • Infectious Diseases: The morpholine scaffold has been incorporated into various antibacterial and antifungal agents.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative morpholin-3-one derivative that acts as a monoacylglycerol lipase (MAGL) inhibitor. This data is crucial for understanding the potency and kinetic profile of this class of compounds.

Table 1: In Vitro Inhibitory Potency of a Representative Morpholin-3-one Derivative against Monoacylglycerol Lipase (MAGL)

Compound IDTargetIC50 (nM)Assay System
Morpholin-3-one Derivative 1 Mouse MAGL9.4 ± 3.1Recombinant Protein
Morpholin-3-one Derivative 1 Human MAGL3.7 ± 1.2Recombinant Protein

Table 2: Kinetic Parameters of a Representative Morpholin-3-one Derivative for Mouse MAGL

Compound IDk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)
Morpholin-3-one Derivative 1 214,9000.00658Not Reported

Experimental Protocols

General Synthesis of 5-Substituted Morpholin-3-one Derivatives

This protocol describes a general method for the synthesis of 5-substituted morpholin-3-one derivatives, such as this compound, via N-alkylation of the parent morpholin-3-one.

Materials:

  • Morpholin-3-one

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., ethyl iodide for this compound)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of morpholin-3-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-substituted morpholin-3-one derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of novel this compound derivatives against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound derivatives against MAGL.

Materials:

  • Recombinant human or mouse MAGL

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Fluorogenic MAGL substrate (e.g., a 2-arachidonoylglycerol-based probe)

  • Test compound (dissolved in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation: In the wells of a 96-well plate, add 5 µL of the test compound at various concentrations. Include a positive control inhibitor and a vehicle control (DMSO).

  • Enzyme Addition: Add 40 µL of the diluted MAGL enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 5 µL of the fluorogenic MAGL substrate to each well.

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Preliminary In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the basic pharmacokinetic profile of a novel this compound derivative following oral administration in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Test compound

  • Formulation vehicle (e.g., 0.5% methylcellulose in water with 0.1% Tween 80)

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing: Acclimate the rats for at least one week before the study. Fast the animals overnight before dosing. Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood samples into tubes containing an anticoagulant. Centrifuge the samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt phosphorylates TSC TSC1/2 Akt->TSC Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Morpholinone Morpholin-3-one Derivative Morpholinone->PI3K

Caption: PI3K/Akt/mTOR pathway with potential inhibition by morpholin-3-one derivatives.

Experimental Workflow for Drug Discovery

Drug_Discovery_Workflow A Scaffold Selection (this compound) B Chemical Synthesis of Analogs A->B C In Vitro Screening (e.g., MTT, MAGL assays) B->C D SAR Analysis & Lead Identification C->D E Lead Optimization D->E F In Vivo Pharmacokinetics D->F E->C Iterative Cycles E->F G In Vivo Efficacy Studies F->G H Preclinical Development G->H

Caption: A generalized workflow for novel drug discovery using the this compound scaffold.

Application Notes and Protocols for High-Throughput Screening of "5-Ethylmorpholin-3-one" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds.[1] Specifically, morpholine-containing molecules have demonstrated potent antifungal activity by inhibiting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][3][4][5] This pathway presents a key therapeutic target as it is absent in mammals.[2] "5-Ethylmorpholin-3-one" represents a novel chemical scaffold for the development of a new generation of antifungal agents. High-throughput screening (HTS) of a diverse library of "this compound" derivatives offers a rapid and efficient strategy to identify promising lead compounds for antifungal drug discovery.[6]

These application notes provide a detailed protocol for a cell-based high-throughput screening assay designed to identify "this compound" derivatives with antifungal activity against pathogenic fungi, such as Candida albicans.

Proposed Signaling Pathway: Fungal Ergosterol Biosynthesis

Morpholine antifungals are known to inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase (ERG24) and sterol Δ8-Δ7 isomerase (ERG2).[2][4][7] Inhibition of these enzymes disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. The diagram below illustrates the proposed target pathway for the "this compound" derivatives.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol Ignosterol Lanosterol->Ignosterol 14-demethylase (ERG11) Fecosterol Fecosterol Ignosterol->Fecosterol Δ14-reductase (ERG24) Episterol Episterol Fecosterol->Episterol Δ8-Δ7 isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound Derivatives This compound Derivatives This compound Derivatives->Ignosterol This compound Derivatives->Fecosterol

Caption: Proposed mechanism of action for "this compound" derivatives targeting the fungal ergosterol biosynthesis pathway.

Data Presentation

Table 1: Hypothetical Primary HTS Data for "this compound" Derivatives

The following table summarizes hypothetical data from a primary screen of a focused library of "this compound" derivatives against Candida albicans. The screen was performed at a single concentration of 10 µM.

Compound IDStructure% Inhibition at 10 µM
EM3O-001This compound5.2
EM3O-0025-ethyl-2-methylmorpholin-3-one12.8
EM3O-0032-(4-chlorophenyl)-5-ethylmorpholin-3-one85.4
EM3O-0045-ethyl-2-(4-fluorophenyl)morpholin-3-one92.1
EM3O-0055-ethyl-2-propylmorpholin-3-one25.6
EM3O-0062-(2,4-dichlorophenyl)-5-ethylmorpholin-3-one98.7
EM3O-0075-ethyl-2-(thiophen-2-yl)morpholin-3-one78.3
Positive Control (Amphotericin B, 5 µM)N/A99.5
Negative Control (DMSO)N/A0.1
Table 2: Hypothetical IC50 Values for Hit Compounds

Compounds showing greater than 50% inhibition in the primary screen were selected for dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Compound IDIC50 (µM)
EM3O-0038.7
EM3O-0044.2
EM3O-0061.5
EM3O-00711.3
Amphotericin B0.25

Experimental Protocols

High-Throughput Cell-Based Antifungal Susceptibility Assay

This protocol describes a robust and automated method for screening a library of "this compound" derivatives for antifungal activity using a 384-well microplate format.

1. Materials and Reagents

  • Fungal Strain: Candida albicans (e.g., ATCC 90028)

  • Culture Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Compound Library: "this compound" derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Positive Control: Amphotericin B (stock solution in DMSO).

  • Negative Control: 100% DMSO.

  • Assay Plates: Sterile, clear, flat-bottom 384-well microplates.

  • Reagent Plates: 384-well polypropylene plates for compound dilution.

  • Viability Reagent (Optional): Resazurin-based reagent (e.g., PrestoBlue™).

2. Equipment

  • Automated liquid handler (e.g., Echo acoustic dispenser, robotic liquid handler).

  • Microplate reader with absorbance and/or fluorescence detection capabilities.

  • Automated plate incubator (35°C).

  • Centrifuge with microplate carriers.

  • Biosafety cabinet.

3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Library Plating Compound Library Plating Compound Transfer to Assay Plate Compound Transfer to Assay Plate Compound Library Plating->Compound Transfer to Assay Plate Fungal Inoculum Preparation Fungal Inoculum Preparation Addition of Fungal Suspension Addition of Fungal Suspension Fungal Inoculum Preparation->Addition of Fungal Suspension Compound Transfer to Assay Plate->Addition of Fungal Suspension Incubation (24-48h, 35°C) Incubation (24-48h, 35°C) Addition of Fungal Suspension->Incubation (24-48h, 35°C) Optical Density Reading (600 nm) Optical Density Reading (600 nm) Incubation (24-48h, 35°C)->Optical Density Reading (600 nm) Data Normalization Data Normalization Optical Density Reading (600 nm)->Data Normalization Hit Identification Hit Identification Data Normalization->Hit Identification

Caption: Automated workflow for the high-throughput antifungal susceptibility screen.

4. Detailed Protocol Steps

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 100 nL of the 10 mM stock solutions of the "this compound" derivative library, positive control (Amphotericin B), and negative control (DMSO) to the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 100 µL assay volume.

  • Fungal Inoculum Preparation:

    • Inoculate a single colony of C. albicans into RPMI-1640 medium and grow overnight at 35°C with shaking.

    • On the day of the assay, dilute the overnight culture in fresh RPMI-1640 medium to a final concentration of 2 x 10^3 cells/mL.

  • Assay Execution:

    • Using a robotic liquid handler, dispense 100 µL of the fungal inoculum into each well of the 384-well assay plate containing the pre-spotted compounds.

    • Seal the plates and incubate at 35°C for 24-48 hours without shaking.

  • Data Acquisition and Analysis:

    • After incubation, measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

    • Normalize the data using the positive (0% growth) and negative (100% growth) controls.

    • Calculate the percentage inhibition for each compound using the formula: % Inhibition = 100 * (1 - (OD_compound - OD_positive) / (OD_negative - OD_positive))

    • Identify "hits" as compounds that exhibit a percentage inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

5. Hit Confirmation and Follow-up

G cluster_workflow Hit-to-Lead Workflow Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Toxicity_Assay Cytotoxicity Assays (e.g., on human cell lines) Dose_Response->Toxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., sterol profiling) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Toxicity_Assay->Lead_Optimization Mechanism_of_Action->Lead_Optimization

Caption: Logical workflow from primary hit identification to lead optimization.

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for the initial identification of antifungal compounds from a library of "this compound" derivatives. By targeting the clinically validated ergosterol biosynthesis pathway, this approach has a high potential for discovering novel drug candidates with potent antifungal activity. Identified hits can be further characterized through dose-response studies, structure-activity relationship analysis, and mechanism of action studies to advance the most promising compounds into the lead optimization phase of drug development.

References

Application Notes and Protocols: 5-Ethylmorpholin-3-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylmorpholin-3-one is a substituted morpholinone, a class of heterocyclic compounds that serve as valuable scaffolds in medicinal chemistry. The morpholine and morpholinone cores are prevalent in a number of FDA-approved drugs and clinical candidates due to their favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and receptor-binding affinity. While direct literature on the extensive use of this compound in the synthesis of specific, named bioactive molecules is limited, its structure suggests significant potential as a versatile building block. The presence of a secondary amine within the lactam ring allows for facile N-alkylation, providing a straightforward method for introducing molecular diversity. The ethyl group at the 5-position can influence the conformational properties and lipophilicity of the resulting molecules.

These application notes provide an overview of the potential applications of this compound in the synthesis of bioactive molecules, based on the known reactivity of the parent morpholin-3-one scaffold and general strategies in drug discovery. The protocols provided are exemplary and may require optimization for specific target molecules.

Potential Applications in Bioactive Molecule Synthesis

The this compound scaffold can be envisioned as a key component in the synthesis of various classes of bioactive molecules, including but not limited to:

  • Anticancer Agents: The morpholine ring is a constituent of several anticancer drugs.[1] By functionalizing the nitrogen atom of this compound with various aromatic and heterocyclic moieties, novel compounds could be designed to target kinases, proteases, or other enzymes implicated in cancer signaling pathways.

  • Antiviral Agents: The development of novel antiviral agents is a continuous effort in medicinal chemistry. The morpholine scaffold can be used to mimic structural motifs that interact with viral enzymes or proteins. This compound can serve as a starting point for the synthesis of compounds with potential activity against a range of viruses.

  • Central Nervous System (CNS) Agents: The physicochemical properties of the morpholine ring can be advantageous for CNS drug discovery, where blood-brain barrier penetration is a critical factor.[2] Derivatives of this compound could be explored for their potential as modulators of CNS receptors and enzymes.

Key Synthetic Transformations

The primary point of diversification for this compound is the secondary amine. N-alkylation is a fundamental and versatile reaction to append various side chains, thereby modulating the biological activity and pharmacokinetic properties of the resulting compounds.

General Workflow for N-alkylation and Derivatization

G start This compound reaction N-alkylation Reaction start->reaction base Base (e.g., NaH, K2CO3) base->reaction electrophile Electrophile (R-X) (e.g., Alkyl halide, Benzyl halide) electrophile->reaction product N-substituted This compound Derivative reaction->product purification Purification (e.g., Chromatography) product->purification bioassay Biological Screening purification->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar

Caption: General workflow for the synthesis and evaluation of bioactive molecules from this compound.

Experimental Protocols

The following are exemplary protocols for the derivatization of this compound. These are based on established procedures for the parent compound, morpholin-3-one, and general N-alkylation methods.

Protocol 1: N-Benzylation of this compound

This protocol describes the attachment of a benzyl group to the nitrogen atom of this compound, a common step in creating scaffolds for further elaboration or for direct biological testing.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.3 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of brine.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated product.

Table 1: Hypothetical Quantitative Data for N-Benzylation

ParameterValue
Starting MaterialThis compound
ReagentsNaH, Benzyl bromide
SolventAnhydrous DMF
Reaction Time16 hours
TemperatureRoom Temperature
Hypothetical Yield 75-85%
Purity (by HPLC)>95%
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

This protocol outlines a potential route to a more complex bioactive molecule by introducing a substituted pyrimidine, a common core in kinase inhibitors.

Workflow for a Hypothetical Kinase Inhibitor Synthesis

G start This compound step1 N-alkylation with 1-bromo-2-chloroethane start->step1 intermediate1 N-(2-chloroethyl)- This compound step1->intermediate1 step2 Nucleophilic substitution with a substituted aminopyrimidine intermediate1->step2 product Hypothetical Kinase Inhibitor Scaffold step2->product purification Purification and Characterization product->purification

Caption: A potential synthetic route to a kinase inhibitor scaffold using this compound.

Materials:

  • This compound

  • 1-Bromo-2-chloroethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Substituted aminopyrimidine (e.g., 4-amino-2,6-dimethylpyrimidine)

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

Step 1: Synthesis of N-(2-chloroethyl)-5-ethylmorpholin-3-one

  • To a mixture of this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile, add 1-bromo-2-chloroethane (1.2 eq.).

  • Reflux the mixture for 24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain N-(2-chloroethyl)-5-ethylmorpholin-3-one.

Step 2: Coupling with Aminopyrimidine

  • In a sealed vessel, dissolve N-(2-chloroethyl)-5-ethylmorpholin-3-one (1.0 eq.), the substituted aminopyrimidine (1.1 eq.), and DIPEA (2.0 eq.) in DMSO.

  • Heat the mixture at 120 °C for 12 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final hypothetical kinase inhibitor scaffold.

Table 2: Hypothetical Biological Activity Data

CompoundTarget KinaseIC₅₀ (nM)
Hypothetical Scaffold 1EGFR150
Hypothetical Scaffold 2VEGFR2220
Reference CompoundEGFR50

Signaling Pathway Context

Many kinase inhibitors target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. A hypothetical inhibitor derived from this compound could potentially modulate such a pathway.

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Hypothetical Inhibitor (from this compound) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a hypothetical bioactive molecule.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its straightforward functionalization at the nitrogen atom allows for the systematic exploration of chemical space in drug discovery programs. The provided exemplary protocols and workflows serve as a foundation for researchers to design and synthesize new chemical entities with potential therapeutic applications. Further investigation into the reactivity and applications of this scaffold is warranted to fully realize its potential in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 5-Ethylmorpholin-3-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The morpholine ring imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability. Substituted morpholin-3-ones, in particular, have emerged as a promising class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] This document provides detailed protocols for the synthesis of 5-ethylmorpholin-3-one and its analogs, valuable intermediates for the development of novel therapeutics. The synthetic strategy focuses on a versatile approach starting from readily available chiral amino acids, allowing for the introduction of various substituents on the morpholine core.

Synthetic Strategy

The synthesis of this compound analogs can be achieved through a two-step process:

  • Cyclization of a β-hydroxy-α-amino acid: The morpholin-3-one core with the desired C5 substitution is constructed via the cyclization of a corresponding β-hydroxy-α-amino acid with a suitable two-carbon electrophile, such as chloroacetyl chloride. For the synthesis of this compound, the starting material of choice is (2S,3S)-2-amino-3-hydroxypentanoic acid.

  • N-alkylation of the morpholin-3-one: The secondary amine within the morpholin-3-one ring is then alkylated to introduce the desired substituent at the N4 position. For the target compound, this involves N-ethylation.

This strategy allows for the synthesis of a diverse library of analogs by varying both the starting β-hydroxy-α-amino acid and the N-alkylating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound (from (2S,3S)-2-amino-3-hydroxypentanoic acid)

Step 1a: Synthesis of 2-((2-chloroacetyl)amino)-3-hydroxypentanoic acid

  • Materials:

    • (2S,3S)-2-amino-3-hydroxypentanoic acid

    • Chloroacetyl chloride

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Water (deionized)

    • Hydrochloric acid (HCl) (concentrated)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (2S,3S)-2-amino-3-hydroxypentanoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) at 0 °C.

    • To this solution, add a solution of chloroacetyl chloride (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-(chloroacetyl) amino acid.

Step 1b: Cyclization to this compound

  • Materials:

    • 2-((2-chloroacetyl)amino)-3-hydroxypentanoic acid

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the crude 2-((2-chloroacetyl)amino)-3-hydroxypentanoic acid (1.0 eq) in dimethylformamide.

    • Add potassium carbonate (2.5 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Step 2: N-Ethylation of this compound

  • Materials:

    • This compound

    • Ethyl iodide (or diethyl sulfate)

    • Sodium hydride (NaH) (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add ethyl iodide (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4,5-diethylmorpholin-3-one.

Data Presentation

Table 1: Representative Yields for the Synthesis of Morpholin-3-one Analogs

Starting Amino AcidCyclization Yield (%)N-Alkylation (Alkyl Halide)N-Alkylation Yield (%)
(2S,3S)-2-amino-3-hydroxypentanoic acid60-75 (estimated)Ethyl iodide70-85 (estimated)
L-Threonine65-80Methyl iodide75-90
L-Serine70-85Benzyl bromide80-95
D-Allothreonine60-75Propyl bromide65-80

Note: Yields are estimated based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Biological Activities and Signaling Pathways

Morpholine-containing compounds have been shown to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Substituted morpholin-3-ones and related analogs have demonstrated potential as:

  • Anticancer Agents: Many morpholine derivatives have been investigated for their anticancer properties.[2][3] Some have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and proliferation. For example, certain morpholine-substituted quinazoline derivatives have been found to arrest the cell cycle in the G1 phase and induce apoptosis in various cancer cell lines.[3]

  • Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors. The PI3K/Akt/mTOR pathway, a critical signaling cascade in cell growth and survival, is a frequent target.[4] Analogs of this compound could be explored as inhibitors of this pathway. Additionally, some morpholine derivatives have shown inhibitory activity against VEGFR-2, a key regulator of angiogenesis.

  • CNS-Active Agents: The morpholine scaffold is present in several drugs targeting the central nervous system, where it can modulate the activity of various receptors and enzymes.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Alkylation Amino_Acid β-Hydroxy-α-amino acid (e.g., (2S,3S)-2-amino-3-hydroxypentanoic acid) Intermediate N-(Chloroacetyl) amino acid Amino_Acid->Intermediate NaOH, Dioxane Chloroacetyl_Chloride Chloroacetyl chloride Chloroacetyl_Chloride->Intermediate Morpholinone_Core 5-Substituted Morpholin-3-one Intermediate->Morpholinone_Core K₂CO₃, DMF Final_Product N-Alkyl-5-substituted Morpholin-3-one Morpholinone_Core->Final_Product NaH, THF Alkyl_Halide Alkyl Halide (e.g., Ethyl iodide) Alkyl_Halide->Final_Product Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Morpholinone_Analog This compound Analog Morpholinone_Analog->RTK Morpholinone_Analog->mTOR

References

Application of 5-Ethylmorpholin-3-one in Agrochemical Research: An Overview Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases contain limited to no specific information on the direct application of "5-Ethylmorpholin-3-one" in agrochemical research. The following application notes and protocols are therefore based on the well-documented activities of the broader morpholine and, more specifically, the morpholin-3-one chemical class, which are known to possess fungicidal and herbicidal properties. The provided data and methodologies are representative of this class of compounds and should be considered as a starting point for the investigation of this compound.

Introduction

The morpholine ring is a key structural motif in a variety of successful agrochemicals, particularly fungicides.[1][2][3][4][5] These compounds are recognized for their biological activity and are integral to the development of new crop protection agents.[1][2][3][4][5] While specific data on this compound is scarce, the morpholin-3-one scaffold is a subject of interest in the synthesis of novel bioactive molecules. This document outlines potential applications, experimental protocols, and relevant biological pathways based on the known properties of analogous morpholine derivatives.

Potential Agrochemical Applications

Based on the activities of related morpholine compounds, this compound could be investigated for the following agrochemical applications:

  • Fungicidal Activity: Morpholine fungicides are well-established inhibitors of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[6] It is plausible that this compound could exhibit similar mechanisms of action against a range of plant pathogenic fungi.

  • Herbicidal Activity: Certain morpholine derivatives have been shown to exhibit herbicidal properties.[1][7] The investigation of this compound as a potential herbicide would be a logical extension of this research.

Quantitative Data of Representative Morpholine-Based Fungicides

The following table summarizes the fungicidal activity of well-known morpholine fungicides against various plant pathogens. This data is provided for comparative purposes to guide the potential evaluation of this compound.

Compound NameTarget PathogenCropEfficacy (EC50/MIC in µg/mL)Reference
FenpropimorphPuccinia striiformis (Yellow Rust)Wheat0.1 - 1.0[6]
TridemorphErysiphe graminis (Powdery Mildew)Barley0.5 - 5.0[6]
DodemorphSphaerotheca pannosa (Powdery Mildew)RosesNot Specified[6]
AldimorphPowdery MildewVariousNot Specified[6]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of morpholin-3-one derivatives, which can be adapted for this compound.

Protocol 1: General Synthesis of 5-Substituted Morpholin-3-ones

This protocol describes a common method for the synthesis of the morpholin-3-one ring structure.

Materials:

  • Substituted 2-amino-1-ethanol

  • Ethyl chloroacetate

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., ethanol, acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve the substituted 2-amino-1-ethanol and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add ethyl chloroacetate to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 5-substituted morpholin-3-one.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Assay

This protocol outlines a method to assess the fungicidal activity of a test compound against various plant pathogenic fungi.

Materials:

  • Test compound (e.g., this compound)

  • A selection of plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • A commercial fungicide as a positive control

  • Sterile water as a negative control

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a series of dilutions of the test compound in sterile water.

  • Incorporate the different concentrations of the test compound into molten PDA medium and pour into sterile petri dishes.

  • Once the agar has solidified, place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture in the center of each plate.

  • Prepare control plates with PDA medium containing only DMSO (solvent control) and a commercial fungicide (positive control).

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) in the dark.

  • Measure the radial growth of the fungal colony at regular intervals until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage inhibition of mycelial growth for each concentration of the test compound using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for the test compound by plotting the percentage inhibition against the logarithm of the compound concentration.

Visualizations

General Synthetic Pathway for 5-Substituted Morpholin-3-ones

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product AminoEthanol Substituted 2-Amino-1-ethanol Reaction N-Alkylation & Cyclization AminoEthanol->Reaction Chloroacetate Ethyl Chloroacetate Chloroacetate->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Purification Purification (Chromatography) Reaction->Purification Product 5-Substituted Morpholin-3-one Purification->Product caption General Synthesis Workflow for 5-Substituted Morpholin-3-ones

Caption: General Synthesis Workflow for 5-Substituted Morpholin-3-ones

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Morpholine Fungicides

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition Point cluster_result Result Squalene Squalene Epoxysqualene 2,3-Oxidosqualene Squalene->Epoxysqualene Squalene epoxidase Lanosterol Lanosterol Epoxysqualene->Lanosterol Lanosterol synthase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Disruption Disruption of Fungal Cell Membrane Ergosterol->Disruption Morpholine Morpholine Fungicides Morpholine->Lanosterol Inhibits C14-reductase and C8-C7 isomerase caption Mechanism of Action of Morpholine Fungicides

Caption: Mechanism of Action of Morpholine Fungicides

Conclusion

References

Application Notes and Protocols: The Catalytic Potential of Morpholine and Morpholinone Scaffolds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, scientists, and drug development professionals.

Topic: Catalysis using Morpholine and Morpholinone Derivatives in Organic Reactions.

Introduction:

While a specific catalytic role for 5-Ethylmorpholin-3-one is not prominently documented in scientific literature, the broader morpholine and morpholinone structural motifs are integral to a variety of powerful catalysts used in modern organic synthesis. These scaffolds are featured in organocatalysts that facilitate key bond-forming reactions and in monomers for the production of functional polymers. This document provides detailed application notes and protocols for several classes of reactions where morpholine and morpholinone derivatives have demonstrated significant catalytic or related utility. The following sections will detail the application of these scaffolds in asymmetric Michael additions, the synthesis of chiral morpholines via asymmetric hydrogenation, their use in aldol reactions, and the organocatalytic ring-opening polymerization of morpholinones.

Section 1: Morpholine Derivatives as Organocatalysts in Asymmetric Michael Additions

The morpholine moiety has been successfully incorporated into chiral secondary amine organocatalysts, which are effective in promoting the asymmetric conjugate addition of aldehydes and ketones to nitroalkenes (Michael addition). These reactions are fundamental for the stereocontrolled construction of carbon-carbon bonds. The catalysis proceeds through an enamine intermediate, and the steric and electronic properties of the morpholine ring and its substituents are crucial for achieving high stereoselectivity.

Data Presentation: Asymmetric Michael Addition of Aldehydes to Nitroolefins

CatalystAldehydeNitroolefinSolventTemp (°C)Time (h)Yield (%)d.r. (syn/anti)ee (%) (syn)
I Propanaltrans-β-nitrostyreneiPrOH-10249595:590
I Butanaltrans-β-nitrostyreneiPrOH-10249896:492
I Isovaleraldehydetrans-β-nitrostyreneiPrOH-104885>99:199
I Butanal1-nitro-2-phenyletheneToluene-10249094:688
I Propanal(E)-2-(2-nitrovinyl)thiopheneiPrOH-10249293:785

Catalyst I is a β-morpholine amino acid derivative.[1][2]

Experimental Protocol: General Procedure for the Asymmetric Michael Addition [3]

  • To a solution of the nitroolefin (0.17 mmol) and the aldehyde (0.11 mmol) in isopropanol (0.38 mL), add N-methylmorpholine (1-5 mol%) and the morpholine-based organocatalyst (1-5 mol%).

  • Stir the reaction mixture at -10°C for 24–48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexane) to yield the desired γ-nitroaldehyde.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopic analysis of the purified product.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

Catalytic Cycle: Enamine Catalysis in Michael Addition

G cluster_cycle Aldehyde Aldehyde Enamine Enamine Aldehyde->Enamine + Catalyst - H2O Catalyst Catalyst Catalyst->Enamine Iminium_Ion Iminium_Ion Enamine->Iminium_Ion + Nitroalkene Iminium_Ion->Catalyst Regeneration Product Product Iminium_Ion->Product + H2O - Catalyst Nitroalkene Nitroalkene

Catalytic cycle of the morpholine-catalyzed Michael addition.

Section 2: Asymmetric Hydrogenation for the Synthesis of Chiral Morpholines

Chiral morpholines are prevalent structural motifs in many pharmaceuticals and bioactive compounds. Asymmetric hydrogenation of prochiral dehydromorpholines represents a highly efficient and atom-economical method to access these valuable building blocks with high enantiopurity. This transformation is typically catalyzed by transition metal complexes, such as rhodium, coordinated to chiral phosphine ligands.

Data Presentation: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines [4]

SubstrateCatalyst SystemSolventH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]SbF₆ / (R,R,R)-SKPDCM3024>9992
N-Cbz-2-(4-fluorophenyl)-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]SbF₆ / (R,R,R)-SKPDCM3024>9992
N-Boc-2-(3-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]SbF₆ / (R,R,R)-SKPDCM3024>9994
N-Boc-2-(naphthalen-2-yl)-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]SbF₆ / (R,R,R)-SKPDCM3024>9999
N-Boc-2-methyl-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]SbF₆ / (R,R,R)-SKPDCM3024>9996

Experimental Protocol: General Procedure for Asymmetric Hydrogenation [4]

  • In a glovebox, charge a Schlenk tube with the chiral phosphine ligand (e.g., (R,R,R)-SKP, 1.05 mol%) and the rhodium precursor (e.g., [Rh(COD)₂]SbF₆, 1 mol%).

  • Add anhydrous and degassed solvent (e.g., dichloromethane, 2 mL).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the dehydromorpholine substrate (0.2 mmol).

  • Place the Schlenk tube in an autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 30 atm).

  • Stir the reaction at room temperature for 24 hours.

  • After carefully releasing the hydrogen pressure, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography to obtain the chiral morpholine product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Workflow: Asymmetric Hydrogenation

G Start Start Catalyst_Prep Catalyst Preparation (Rh precursor + Chiral Ligand) Start->Catalyst_Prep Substrate_Add Addition of Dehydromorpholine Substrate Catalyst_Prep->Substrate_Add Hydrogenation Hydrogenation (H2 pressure) Substrate_Add->Hydrogenation Workup Reaction Workup (Pressure release, concentration) Hydrogenation->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis End End Analysis->End

Experimental workflow for asymmetric hydrogenation.

Section 3: Morpholine Carboxamides in Asymmetric Aldol Reactions

Chiral morpholine carboxamides can be employed as effective chiral auxiliaries in asymmetric aldol reactions. The morpholine moiety, in conjunction with a suitable chiral controller (e.g., Ipc₂BOTf), directs the stereochemical outcome of the reaction, leading to the formation of β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity.

Data Presentation: (Ipc)₂BOTf-Mediated Aldol Reaction of Morpholine Carboxamides [5][6]

N-Acyl MorpholineAldehydeBaseTemp (°C)Time (h)Yield (%)d.r.ee (%)
N-propionylPropanali-Pr₂NEt-78 to -20485>20:196
N-butyrylPropanali-Pr₂NEt-78 to -20482>20:195
N-propionylIsobutyraldehydei-Pr₂NEt-78 to -20478>20:198
N-acetylBenzaldehydei-Pr₂NEt-78 to -20465>20:193

Experimental Protocol: General Procedure for Asymmetric Aldol Reaction [6]

  • To a solution of the N-acyl morpholine (1.0 equiv) in anhydrous dichloromethane at -78°C, add a solution of diisopropylethylamine (1.2 equiv).

  • Slowly add a solution of (+)-B-chlorodiisopinocampheylborane ((+)-Ipc₂BCl) (1.2 equiv) in dichloromethane, and stir the mixture at -78°C for 1 hour.

  • Add the aldehyde (1.5 equiv) dropwise, and continue stirring at -78°C for 3 hours.

  • Quench the reaction by adding a pH 7 buffer solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by NMR and/or chiral HPLC analysis.

Proposed Mechanism: Boron-Mediated Aldol Reaction

G Amide Morpholine Carboxamide Enolate Boron Enolate Amide->Enolate + Ipc2BOTf, Base Zimmerman_Traxler Zimmerman-Traxler Transition State Enolate->Zimmerman_Traxler + Aldehyde Aldehyde Aldehyde Adduct Aldol Adduct Zimmerman_Traxler->Adduct C-C bond formation

Mechanism of the (Ipc)2BOTf-mediated aldol reaction.

Section 4: Organocatalytic Ring-Opening Polymerization of Morpholin-2-ones

N-acyl morpholin-2-ones are valuable monomers for the organocatalytic ring-opening polymerization (ROP) to produce functionalized poly(aminoesters). These polymers are of interest for biomedical applications due to their potential biodegradability and the presence of functional groups in the polymer backbone. The ROP is typically catalyzed by organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (TU).

Data Presentation: Organocatalytic ROP of N-Boc-morpholin-2-one [7][8][9]

Catalyst System[M]:[I]:[C]SolventTime (h)Conversion (%)Mₙ (kDa)Đ (Mₙ/Mₙ)
TBD100:1:2Toluene0.58818.21.15
DBU/TU100:1:1Toluene28718.01.12
TBD200:1:2Toluene18534.51.18
DBU/TU200:1:1Toluene48434.11.14

[M] = Monomer, [I] = Initiator (e.g., benzyl alcohol), [C] = Catalyst

Experimental Protocol: General Procedure for ROP of N-acyl morpholin-2-one [9]

  • In a glovebox, add the N-acyl morpholin-2-one monomer, an alcohol initiator (e.g., benzyl alcohol), and the organocatalyst (e.g., TBD or DBU/TU) to a vial containing an appropriate anhydrous solvent (e.g., toluene).

  • Stir the reaction mixture at room temperature.

  • Monitor the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

  • Characterize the polymer by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mₙ) and dispersity (Đ).

Polymerization Scheme: ROP of Morpholin-2-one

G Initiator Initiator (ROH) + Catalyst Propagation Propagation (Chain Growth) Initiator->Propagation Initiation Monomer N-acyl morpholin-2-one Monomer->Propagation Monomer addition Polymer Functionalized Poly(aminoester) Propagation->Polymer

Ring-opening polymerization of N-acyl morpholin-2-ones.

References

Application Notes and Protocols for 5-Ethylmorpholin-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-Ethylmorpholin-3-one as a key intermediate in the synthesis of pharmacologically active compounds. The primary application highlighted is its role in the preparation of 2-aminobenzoxazole carboxamides, a class of potent 5-HT3 receptor antagonists. This document outlines the synthetic pathway from this compound, followed by protocols for the biological evaluation of the resulting compounds.

Chemical Synthesis

This compound serves as a crucial building block for the synthesis of more complex molecules. A primary application is in the amide coupling reaction to form 2-aminobenzoxazole carboxamides.

Protocol 1: Synthesis of N-(5-ethylmorpholin-3-yl)-2-aminobenzoxazole-7-carboxamide

This protocol details the coupling of this compound with a 2-aminobenzoxazole carboxylic acid derivative.

Materials:

  • 2-aminobenzoxazole-7-carboxylic acid

  • This compound

  • Lithium aluminium hydride (LiH4Al)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • 15% Sodium hydroxide (NaOH) solution

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of 2-aminobenzoxazole-7-carboxylic acid in anhydrous THF.

  • In a separate flask, dissolve this compound (1.9 g, 15 mmol) in anhydrous THF (10 mL).

  • Cool the solution of the carboxylic acid to 0 °C using an ice bath.

  • Slowly add a solution of lithium aluminum hydride in THF to the carboxylic acid solution.

  • To this mixture, add the this compound solution dropwise over a period of 20 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 20 hours.

  • Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 1.2 mL of H₂O

    • 1.2 mL of 15% NaOH solution

    • 1.2 mL of H₂O

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired N-(5-ethylmorpholin-3-yl)-2-aminobenzoxazole-7-carboxamide.[1]

Synthesis Workflow:

G cluster_synthesis Synthesis of 2-Aminobenzoxazole Carboxamide reagent1 2-Aminobenzoxazole Carboxylic Acid intermediate Amide Coupling Reaction (LiH4Al, THF, Reflux) reagent1->intermediate reagent2 This compound reagent2->intermediate product N-(5-ethylmorpholin-3-yl)- 2-aminobenzoxazole-7-carboxamide intermediate->product

Caption: Synthetic pathway for the preparation of a 2-aminobenzoxazole carboxamide derivative using this compound.

Biological Application: 5-HT3 Receptor Antagonism

The 2-aminobenzoxazole carboxamide derivatives synthesized using this compound have been identified as potent antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. These receptors are ligand-gated ion channels involved in various physiological processes, including emesis and gut motility. Antagonists of the 5-HT3 receptor are clinically used as antiemetics.

Signaling Pathway of 5-HT3 Receptor Activation and Antagonism

G cluster_pathway 5-HT3 Receptor Signaling serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds channel_opening Cation Channel Opening (Na+, K+, Ca2+ influx) receptor->channel_opening Activates depolarization Neuronal Depolarization channel_opening->depolarization downstream Downstream Effects (e.g., emetic reflex) depolarization->downstream antagonist 2-Aminobenzoxazole Carboxamide (Antagonist) antagonist->receptor Blocks Binding

Caption: Mechanism of 5-HT3 receptor activation by serotonin and its inhibition by a 2-aminobenzoxazole carboxamide antagonist.

Experimental Protocols for Biological Evaluation

To characterize the activity of novel 2-aminobenzoxazole carboxamides, the following in vitro assays are recommended.

Protocol 2: Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the 5-HT3 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT3A receptor.

  • Cell membrane preparation from the above cells.

  • [³H]-Granisetron (radioligand).

  • Synthesized 2-aminobenzoxazole carboxamide compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., high concentration of a known 5-HT3 antagonist like ondansetron).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the synthesized test compounds.

  • In a 96-well plate, combine the cell membrane preparation, [³H]-Granisetron at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity by liquid scintillation counting.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow:

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes (h5-HT3A) - [3H]-Granisetron - Test Compounds incubation Incubate: Membranes + Radioligand + Compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis

Caption: Workflow for determining the binding affinity of test compounds to the 5-HT3 receptor.

Protocol 3: Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay measures the functional antagonism of the 5-HT3 receptor by the synthesized compounds.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human 5-HT3A subunit.

  • Serotonin (5-HT).

  • Synthesized 2-aminobenzoxazole carboxamide compounds.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96).

Procedure:

  • Surgically remove oocytes from a female Xenopus laevis.

  • Inject the oocytes with cRNA encoding the human 5-HT3A receptor and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV) using the TEVC setup.

  • Apply a sub-maximal concentration of 5-HT to elicit an inward current and establish a baseline response.

  • Wash the oocyte with recording solution until the current returns to baseline.

  • Pre-incubate the oocyte with the synthesized test compound for a defined period.

  • Co-apply the test compound and the same concentration of 5-HT.

  • Measure the peak inward current in the presence of the test compound.

  • Calculate the percentage inhibition of the 5-HT-induced current by the test compound.

  • Generate a concentration-response curve to determine the IC50 value for functional antagonism.

Quantitative Data

While specific quantitative data for 2-aminobenzoxazole carboxamides derived directly from this compound is not available in the public domain, the following table presents representative data for a closely related series of 2-aminobenzoxazole carboxamides as 5-HT3 receptor antagonists to provide a benchmark for expected potencies.

Compound IDModification on Benzoxazole Ring5-HT3 Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Reference 1 5-Chloro1.23.5
Reference 2 5-Fluoro2.58.1
Reference 3 7-Methyl5.815.2
Reference 4 Unsubstituted10.325.7

Note: The data presented in this table is for representative compounds from the 2-aminobenzoxazole carboxamide class and not for the specific derivatives of this compound. This data is intended for comparative purposes only.

Conclusion

This compound is a valuable starting material for the synthesis of 2-aminobenzoxazole carboxamides, which exhibit potent 5-HT3 receptor antagonist activity. The protocols provided herein offer a framework for the synthesis and biological evaluation of novel compounds based on this scaffold, which may have therapeutic potential in conditions such as chemotherapy-induced nausea and vomiting and irritable bowel syndrome.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-Ethylmorpholin-3-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Ethylmorpholin-3-one, which is typically a two-step process: the formation of the morpholin-3-one core, followed by N-alkylation.

Q1: Low yield in the initial synthesis of the morpholin-3-one ring.

A1: The formation of the morpholin-3-one core is a critical step that significantly impacts the overall yield. Low yields can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Problem: Incomplete reaction when synthesizing from 2-aminoethanol and ethyl chloroacetate.

    • Solution: Ensure the complete formation of the alkoxide of 2-aminoethanol by using a strong base like sodium metal in an appropriate solvent such as isopropanol. The reaction to form the alkoxide may require heating (e.g., 50°C for several hours) to go to completion. Monitor the progress of the subsequent reaction with ethyl chloroacetate by thin-layer chromatography (TLC).

  • Problem: Side reactions leading to the formation of byproducts.

    • Solution: The addition of ethyl chloroacetate should be performed at a low temperature (e.g., 0°C) to minimize side reactions. Slow, dropwise addition is recommended. After the addition, the reaction mixture may need to be heated (e.g., 80°C for a few hours) to ensure the completion of the cyclization.

  • Problem: Difficulty in isolating the pure morpholin-3-one.

    • Solution: After the reaction, insoluble salts should be removed by filtration. The crude product can be purified by recrystallization from a mixed solvent system like isopropanol/ethyl acetate to obtain pure morpholin-3-one.

Q2: Poor yield during the N-alkylation of morpholin-3-one to form 4-Ethylmorpholin-3-one.

A2: The N-alkylation of the morpholin-3-one lactam is the final step in the synthesis. Low yields in this step are often due to the low nucleophilicity of the lactam nitrogen, competing O-alkylation, or di-alkylation if other reactive sites are present.

  • Problem: Low reactivity of the morpholin-3-one nitrogen.

    • Solution: The nitrogen in a lactam is not strongly nucleophilic. A strong base is required to deprotonate the N-H group and form a more reactive anion. Sodium hydride (NaH) is a common choice for this purpose. The reaction should be carried out in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Problem: Competing O-alkylation.

    • Solution: O-alkylation can be a competing side reaction. The choice of base and solvent can influence the N- versus O-alkylation ratio. Using a strong, non-nucleophilic base and a polar aprotic solvent generally favors N-alkylation.

  • Problem: Inefficient alkylating agent.

    • Solution: Ethyl iodide or ethyl bromide are effective ethylating agents. Using a slight excess of the ethyl halide can help drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and purification difficulties.

  • Problem: Reaction does not go to completion.

    • Solution: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC. If the reaction stalls, a small amount of additional base or ethylating agent could be added, but with caution to avoid excess.

Q3: The final product is difficult to purify.

A3: Purification of the final 4-Ethylmorpholin-3-one can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and residual reagents.

  • Problem: Presence of unreacted morpholin-3-one.

    • Solution: Unreacted morpholin-3-one can be removed by column chromatography. Its higher polarity compared to the N-ethylated product allows for good separation.

  • Problem: Contamination with byproducts.

    • Solution: Byproducts from O-alkylation or other side reactions may be difficult to remove. Careful optimization of the reaction conditions to minimize their formation is the best strategy. If they are formed, purification by column chromatography on silica gel is the most common method.

  • Problem: Residual base or salts.

    • Solution: After the reaction, a careful work-up is necessary. Quenching the reaction with water or a mild acid will neutralize any remaining base. Extraction with an organic solvent followed by washing with brine will help remove inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for the target molecule, "5-Ethylmorpholin-3-one" or "4-Ethylmorpholin-3-one"?

A1: The standard and correct IUPAC nomenclature for the morpholine ring system numbers the oxygen atom as 1 and the nitrogen atom as 4. Therefore, the ethyl group attached to the nitrogen is at the 4-position, making the correct name 4-Ethylmorpholin-3-one .

Q2: What are the typical starting materials for the synthesis of 4-Ethylmorpholin-3-one?

A2: A common synthetic route involves a two-step process. The first step is the synthesis of the morpholin-3-one precursor, typically from 2-aminoethanol and ethyl chloroacetate. The second step is the N-alkylation of the resulting morpholin-3-one with an ethylating agent like ethyl iodide or ethyl bromide.

Q3: What reaction conditions are crucial for maximizing the yield of morpholin-3-one?

A3: To maximize the yield of morpholin-3-one, it is important to:

  • Use a strong base (e.g., sodium metal) to ensure complete deprotonation of the alcohol in 2-aminoethanol.

  • Control the temperature during the addition of ethyl chloroacetate (keep it low, e.g., 0°C) to minimize side reactions.

  • Ensure the reaction goes to completion, which may require heating after the initial addition.

  • Purify the crude product effectively, for instance, by recrystallization. A multi-step synthesis using a protected intermediate has been reported to achieve a very high yield of 94.6%.[1]

Q4: Which factors should be considered to improve the yield of the N-alkylation step?

A4: For the N-alkylation of morpholin-3-one, consider the following to improve the yield:

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the lactam nitrogen.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are suitable for this reaction.

  • Alkylating Agent: Use a reactive ethylating agent such as ethyl iodide or ethyl bromide.

  • Reaction Monitoring: Track the progress of the reaction using TLC to determine the optimal reaction time and avoid the formation of degradation products.

Q5: What are the potential side reactions during the synthesis of 4-Ethylmorpholin-3-one?

A5: Potential side reactions include:

  • In the morpholin-3-one formation step: Dimerization or polymerization of the starting materials, and incomplete cyclization.

  • In the N-alkylation step: O-alkylation of the lactam, which forms an imino ether, and potential side reactions involving the solvent if it is not inert under the reaction conditions. In the synthesis of morpholine itself, N-ethylmorpholine can be a significant byproduct.[2]

Data Presentation

Table 1: Comparison of Reported Yields for Morpholin-3-one Synthesis

Starting MaterialsReagents and ConditionsReported YieldReference
2-Aminoethanol, Ethyl chloroacetate1. Sodium metal, Isopropanol, 50°C52%[1]
2. Isopropanol, 80°C
Protected 2-(2-aminoethoxy)ethanol derivativeTrifluoroacetic acid, Toluene, Reflux94.6%[1]

Table 2: General Conditions for N-Alkylation of Lactams

Lactam SubstrateAlkylating AgentBaseSolventTemperatureGeneral Yield Range
General LactamEthyl HalideSodium Hydride (NaH)DMF or THFRoom Temp. to RefluxModerate to High
General LactamEthyl HalidePotassium Hydroxide (KOH) / Potassium Carbonate (K₂CO₃)None (Microwave)Elevated (Microwave)Good to Excellent[3]

Experimental Protocols

Protocol 1: Synthesis of Morpholin-3-one from 2-Aminoethanol and Ethyl Chloroacetate [1]

  • To a solution of 2-aminoethanol (1.1 equivalents) in isopropanol, add sodium metal (1.1 equivalents) in batches.

  • Heat the reaction mixture and stir at 50°C for 5 hours to form a yellow solution of the sodium salt.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add ethyl chloroacetate (1.0 equivalent) dropwise at 0°C. A yellow suspension will form.

  • Heat the suspension and stir at 80°C for 2 hours.

  • After the reaction is complete, cool the mixture and remove insoluble impurities by filtration.

  • Wash the filter cake with isopropanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a brown solid.

  • Recrystallize the crude product from a mixed solvent of isopropanol/ethyl acetate to yield pure morpholin-3-one (reported yield: 52%).

Protocol 2: General Procedure for N-Alkylation of Morpholin-3-one

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add morpholin-3-one (1.0 equivalent) and anhydrous DMF.

  • Cool the solution to 0°C in an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C.

  • Add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If needed, the reaction can be gently heated (e.g., to 50°C) to drive it to completion.

  • After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Ethylmorpholin-3-one.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Morpholin-3-one Synthesis cluster_step2 Step 2: N-Alkylation A 2-Aminoethanol + Ethyl Chloroacetate B Reaction with Strong Base (e.g., Na) in Solvent (e.g., Isopropanol) A->B 1. Form Alkoxide C Cyclization B->C 2. Nucleophilic Substitution & Cyclization D Crude Morpholin-3-one C->D E Purification (Recrystallization) D->E F Pure Morpholin-3-one E->F G Morpholin-3-one H Deprotonation with Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) G->H 1. Form Anion I Reaction with Ethyl Halide (e.g., EtI) H->I 2. N-Alkylation J Crude 4-Ethylmorpholin-3-one I->J K Work-up & Purification (Column Chromatography) J->K L Pure 4-Ethylmorpholin-3-one K->L

Caption: Synthetic workflow for 4-Ethylmorpholin-3-one.

Troubleshooting_Logic Start Low Overall Yield Step1 Low Yield in Step 1 (Morpholin-3-one formation)? Start->Step1 Yes Step2 Low Yield in Step 2 (N-Alkylation)? Start->Step2 No Incomplete_Rxn1 Incomplete Reaction Step1->Incomplete_Rxn1 Yes Side_Rxn1 Side Reactions Step1->Side_Rxn1 No, but byproducts observed Incomplete_Rxn2 Incomplete Reaction / Low Reactivity Step2->Incomplete_Rxn2 Yes Side_Rxn2 Side Reactions (O-alkylation) Step2->Side_Rxn2 No, but byproducts observed Sol_Incomplete_Rxn1 Ensure complete alkoxide formation. Increase reaction time/temperature for cyclization. Incomplete_Rxn1->Sol_Incomplete_Rxn1 Purification1 Purification Issues Side_Rxn1->Purification1 Yes Sol_Side_Rxn1 Low temperature addition of electrophile. Side_Rxn1->Sol_Side_Rxn1 Sol_Purification1 Recrystallize from appropriate solvent system. Purification1->Sol_Purification1 Sol_Incomplete_Rxn2 Use strong, non-nucleophilic base (e.g., NaH). Use appropriate anhydrous solvent (e.g., DMF). Consider gentle heating. Incomplete_Rxn2->Sol_Incomplete_Rxn2 Purification2 Purification Issues Side_Rxn2->Purification2 Yes Sol_Side_Rxn2 Optimize base and solvent choice to favor N-alkylation. Side_Rxn2->Sol_Side_Rxn2 Sol_Purification2 Purify by column chromatography. Purification2->Sol_Purification2

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: 5-Ethylmorpholin-3-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-Ethylmorpholin-3-one.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Recovery After Purification

Problem: Significant loss of this compound is observed after purification, resulting in a low yield.

Possible Causes & Solutions:

CauseSolution
Product Decomposition on Silica Gel This compound may be unstable on standard silica gel. Test for stability by spotting a solution of the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[1] If unstable, consider using deactivated silica gel, alumina, or an alternative purification method like recrystallization.[1]
Inappropriate Solvent System for Chromatography An unsuitable solvent system can lead to poor separation and product loss. Systematically screen for an optimal solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for this compound.
Co-elution with Impurities If impurities have similar polarity to the product, they may co-elute during column chromatography. Try a different solvent system or a different stationary phase (e.g., reverse-phase silica).[1]
Precipitation during Chromatography The compound may precipitate on the column if the eluent is a poor solvent for it. Ensure the chosen solvent system completely dissolves the crude material before loading it onto the column.[1]
Product Loss During Workup The compound may be lost during aqueous washes if it has some water solubility. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with a suitable organic solvent.
Incomplete Crystallization If using recrystallization, the product may remain in the mother liquor. To improve crystal formation, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature.[2]
Persistent Impurities in the Final Product

Problem: The purified this compound is still contaminated with impurities, as determined by analytical methods.

Possible Causes & Solutions:

CauseSolution
Unreacted Starting Materials Incomplete reaction can leave starting materials in the crude product. Monitor the reaction to completion using TLC or LC-MS before workup. If starting materials are present, they may need to be removed by a specific purification step.
Formation of Closely-Related Byproducts Side reactions can produce byproducts with similar properties to this compound, making them difficult to separate. For instance, in the synthesis of related morpholines, byproducts like N-ethylmorpholine can form.[3] A high-resolution purification technique like preparative HPLC may be necessary.
Residual Solvents Solvents used in the synthesis or purification may be retained in the final product. Dry the purified compound under high vacuum and gentle heating to remove residual solvents.
Product Degradation This compound may degrade during purification. Avoid prolonged exposure to harsh conditions like strong acids or bases, and high temperatures. Analyze the impurities to understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on general principles of heterocyclic synthesis, common impurities could include unreacted starting materials, byproducts from side reactions (such as dimers or polymers), and residual solvents.[3][4] The specific impurities will depend on the synthetic route used.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy can identify the structure of the main component and any impurities. Mass Spectrometry (MS) can confirm the molecular weight of the product and help identify unknown impurities.

Q3: My this compound sample is an oil, making recrystallization difficult. What are my options?

A3: If the compound is an oil, column chromatography is a common purification method.[5][6] If the oil is thermally stable, distillation under reduced pressure could be an option. Alternatively, you could attempt to form a solid salt of the compound, which may be more amenable to recrystallization.

Q4: I am observing streaking on my TLC plates when analyzing this compound. What does this indicate?

A4: Streaking on TLC plates can be due to several factors, including overloading the sample, the compound being highly polar and interacting strongly with the silica gel, or the presence of acidic or basic impurities. Try spotting a more dilute sample. If streaking persists, consider adding a small amount of a modifier to your eluent, such as a few drops of acetic acid for an acidic compound or triethylamine for a basic compound.

Q5: What are the general storage conditions for purified this compound?

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in the chosen eluent.

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the chosen solvent system, collecting fractions in test tubes or vials.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any remaining solvent.

General Protocol for Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at room temperature or below.[7]

    • Test small amounts of the compound in various solvents to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[7]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[7]

    • If no crystals form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove residual solvent.[7]

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude Crude this compound Chromatography Flash Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Purity_Check Purity Assessment (TLC, HPLC, NMR) Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product >95% Pure Repurify Repurify Purity_Check->Repurify <95% Pure Repurify->Chromatography Repurify->Recrystallization

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_analysis Problem Analysis cluster_solutions Potential Solutions Impure_Product Impure Product After Initial Purification Identify_Impurity Identify Impurity (NMR, LC-MS) Impure_Product->Identify_Impurity Change_Solvent Optimize Chromatographic Solvent System Identify_Impurity->Change_Solvent Closely Eluting Impurity Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, Reverse Phase) Identify_Impurity->Change_Stationary_Phase Poor Separation on Silica Recrystallize Attempt Recrystallization with Different Solvent Identify_Impurity->Recrystallize Product is a Solid Chemical_Treatment Chemical Treatment (e.g., Acid/Base Wash) Identify_Impurity->Chemical_Treatment Acidic or Basic Impurity

References

"5-Ethylmorpholin-3-one" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethylmorpholin-3-one. The information is designed to help anticipate and address potential stability and degradation issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?

A1: A decrease in the concentration of this compound in solution could be attributed to several factors, primarily chemical degradation. The molecule contains a lactam (a cyclic amide) ring, which is susceptible to hydrolysis, especially under acidic or alkaline conditions. Depending on your experimental setup, other potential causes could include oxidation or photodegradation. We recommend performing a forced degradation study to identify the specific cause.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure of this compound, two primary degradation pathways are plausible:

  • Hydrolysis: The morpholinone ring can undergo hydrolysis, leading to the opening of the ring to form an amino acid derivative. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The nitrogen atom and the ethyl group are potential sites for oxidation. Oxidation of the nitrogen could lead to the formation of an N-oxide, while oxidation of the ethyl group could result in various oxidized species.

Q3: My experiment involves heating a solution of this compound. Is it thermally stable?

Q4: I need to store a stock solution of this compound. What are the recommended storage conditions?

A4: To minimize degradation, stock solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. The choice of solvent is also critical; a neutral, aprotic solvent is preferable to aqueous solutions, especially those with an acidic or basic pH. For aqueous solutions, using a buffered system at a neutral pH can help mitigate hydrolytic degradation.

Q5: How can I detect and identify potential degradation products of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring the purity of your compound and detecting the appearance of degradation products. For structural elucidation of any new peaks observed, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[1][2] Thin Layer Chromatography (TLC) can also be used for a preliminary assessment of stability.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after sample preparation in aqueous buffer. Hydrolysis of the lactam ring.Analyze the sample immediately after preparation. If time is needed, prepare samples in a neutral pH buffer and keep them cold. Use LC-MS to identify the mass of the new peak, which may correspond to the hydrolyzed product.
Loss of compound purity after exposure to ambient light. Photodegradation.Store the compound and its solutions in amber vials or otherwise protected from light. Conduct a photostability study by exposing a solution to a controlled light source and monitoring its purity over time.
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Evaluate the stability of this compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, incubation time).
Formation of colored impurities upon storage. Oxidative degradation.Store the compound under an inert atmosphere (e.g., nitrogen or argon). If in solution, consider de-gassing the solvent.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for establishing the intrinsic stability of a compound and identifying potential degradation products.[3][4][5][6][7]

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and light).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

  • LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a solid sample of the compound and a solution in sealed vials in an oven at 60°C.

    • Photostability: Expose a solution of the compound to light in a photostability chamber. Wrap a control sample in aluminum foil to protect it from light.

  • Time Points: Collect samples from each stress condition at initial (t=0), 2, 4, 8, and 24 hours. For thermal and photostability, longer time points may be necessary.

  • Sample Analysis:

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by HPLC to determine the percentage of this compound remaining and to detect any degradation products.

    • Use LC-MS to determine the mass-to-charge ratio of any significant degradation products to aid in their identification.

Data Presentation:

Summarize the percentage of this compound remaining under each stress condition in a table for easy comparison.

Stress ConditionTime (hours)% this compound Remaining
0.1 M HCl (RT) 0100
2
4
8
24
0.1 M HCl (60°C) 0100
2
4
8
24
0.1 M NaOH (RT) 0100
2
4
8
24
3% H₂O₂ (RT) 0100
2
4
8
24
Thermal (60°C) 0100
24
48
72
Photostability 0100
24
48
72

Visualizations

Hydrolysis_Pathway cluster_main Hydrolytic Degradation 5EMO This compound Intermediate Tetrahedral Intermediate 5EMO->Intermediate + H₂O (Acid/Base catalysis) Product N-(2-hydroxyethyl)-N-ethyl-β-alanine Intermediate->Product Ring Opening

Caption: Proposed hydrolytic degradation pathway of this compound.

Oxidation_Pathway cluster_main Oxidative Degradation 5EMO This compound N_Oxide This compound N-oxide 5EMO->N_Oxide Oxidation at Nitrogen Ethyl_Oxidation Oxidized Ethyl Derivatives 5EMO->Ethyl_Oxidation Oxidation at Ethyl Group

Caption: Potential oxidative degradation pathways for this compound.

Experimental_Workflow cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by HPLC and LC-MS sampling->analysis data Quantify Degradation and Identify Degradants analysis->data

Caption: General experimental workflow for a forced degradation study.

References

Optimizing reaction conditions for "5-Ethylmorpholin-3-one" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Ethylmorpholin-3-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, morpholin-3-one, via a cyclization reaction between monoethanolamine and an acetate derivative. The second step is the N-alkylation of morpholin-3-one with an ethylating agent to yield the final product.

Q2: What are the critical parameters to control during the synthesis of morpholin-3-one?

A2: Key parameters for the synthesis of morpholin-3-one include the choice of base and solvent, reaction temperature, and the molar ratio of reactants. A strong base is required to deprotonate the ethanolamine, and the temperature must be carefully controlled to prevent side reactions.

Q3: What are the common challenges in the N-ethylation of morpholin-3-one?

A3: Common challenges include low yield, over-alkylation (formation of a dialkylated product), and incomplete reactions. These issues can often be addressed by optimizing the choice of base, ethylating agent, solvent, and reaction temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Morpholin-3-one Ineffective deprotonation of monoethanolamine.Ensure a sufficiently strong and soluble base is used. Sodium metal or sodium alkoxide in an appropriate solvent are effective.
Incorrect reaction temperature.Maintain the recommended temperature range for the cyclization reaction (typically 50-80°C).[1]
Impure starting materials.Use high-purity monoethanolamine and ethyl chloroacetate.
Low Yield of this compound Incomplete deprotonation of morpholin-3-one.Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the lactam anion.[2]
Insufficient reactivity of the ethylating agent.Consider using a more reactive ethylating agent, such as ethyl iodide instead of ethyl bromide.
Steric hindrance.While less of a concern with an ethyl group, for bulkier alkyl groups, increasing the reaction temperature or using a less hindered base may be necessary.
Reaction temperature is too low.N-alkylation of lactams often requires elevated temperatures to proceed at a reasonable rate. Consider heating the reaction or using microwave irradiation.[3]
Formation of Byproducts (e.g., O-alkylation) Reaction conditions favoring O-alkylation.N-alkylation is generally favored under the described conditions. O-alkylation is more common when converting the lactam to an intermediate like a 2-chloropyridine derivative.
Over-alkylation (Dialkylation) The mono-alkylated product is more nucleophilic than the starting lactam.Use a stoichiometric amount or a slight excess of the ethylating agent relative to the morpholin-3-one.
Strong basic conditions.While a strong base is needed, using a large excess can sometimes promote side reactions. Optimize the stoichiometry of the base.
Difficult Purification Presence of unreacted starting materials and byproducts.Optimize the reaction to go to completion. For purification, recrystallization is a common and effective method.[4][5] Column chromatography can also be employed if recrystallization is insufficient.

Experimental Protocols

Protocol 1: Synthesis of Morpholin-3-one

This protocol is adapted from a method utilizing monoethanolamine and ethyl chloroacetate.[1][4]

Materials:

  • Monoethanolamine

  • Isopropanol

  • Sodium metal (or sodium isopropoxide)

  • Ethyl chloroacetate

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve monoethanolamine (1.0 eq) in isopropanol.

  • Carefully add sodium metal (1.0-1.2 eq) in small portions to the solution. The reaction is exothermic. Allow the mixture to stir at 50°C for several hours to form sodium aminoethoxide.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add ethyl chloroacetate (1.0-1.2 eq) dropwise to the cooled solution.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for at least 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Recrystallize the crude product from a mixture of isopropanol and ethyl acetate to yield pure morpholin-3-one. A yield of over 60% with a purity of >98% can be expected.[1]

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on common N-alkylation methods for lactams.

Materials:

  • Morpholin-3-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl iodide or Ethyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add morpholin-3-one (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the morpholin-3-one.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases, to form the sodium salt of the lactam.

  • Slowly add ethyl iodide or ethyl bromide (1.1-1.5 eq) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-60°C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

Table 1: Reaction Conditions for Morpholin-3-one Synthesis

ParameterConditionReference
Starting Materials Monoethanolamine, Ethyl chloroacetate[1][4]
Solvent Isopropanol[1][4]
Base Sodium alkoxide[1]
Molar Ratio (Base:MEA) 1.0-1.2 : 1[1]
Molar Ratio (EtOAc:MEA) 1.0-1.2 : 1[1]
Temperature 50-80°C[1]
Yield >60%[1]
Purity >98%[1]

Table 2: General Conditions for N-Alkylation of Lactams

ParameterConditionReference
Substrate Lactam (e.g., Morpholin-3-one)[2][3]
Alkylating Agent Alkyl halide (e.g., Ethyl iodide)[2][3]
Base Sodium Hydride (NaH)[2]
Solvent DMF, THF[2][6]
Temperature 0°C to reflux[6]
Yield (Mono-alkylation) 52.3% (example)[2]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Ethylation MEA Monoethanolamine Morpholinone Morpholin-3-one MEA->Morpholinone EtClAc Ethyl Chloroacetate EtClAc->Morpholinone FinalProduct This compound Morpholinone->FinalProduct EtI Ethyl Iodide EtI->FinalProduct Base1 NaOR in Isopropanol Base1->Morpholinone 50-80°C Base2 NaH in DMF/THF Base2->FinalProduct 0°C to RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckBase Evaluate Base (Strength & Stoichiometry) Start->CheckBase CheckTemp Verify Reaction Temperature Start->CheckTemp CheckSolvent Ensure Anhydrous Solvent Start->CheckSolvent OptimizeRatio Optimize Reactant Stoichiometry CheckPurity->OptimizeRatio CheckBase->OptimizeRatio CheckTemp->OptimizeRatio CheckSolvent->OptimizeRatio CheckAgent Consider Reactivity of Ethylating Agent Purification Refine Purification (Recrystallization/Chromatography) CheckAgent->Purification OptimizeRatio->CheckAgent

Caption: Troubleshooting workflow for synthesis optimization.

References

Overcoming solubility issues with "5-Ethylmorpholin-3-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Ethylmorpholin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

Q2: My this compound is not dissolving in my desired aqueous buffer. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility in an aqueous buffer, consider the following initial steps:

  • pH Adjustment: Since this compound has a morpholine ring, its solubility may be pH-dependent. Many compounds with amine groups exhibit higher solubility at a lower pH where they can be protonated to form more soluble salts.[5] Try adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) and observe any changes in solubility.

  • Gentle Heating and Agitation: Applying gentle heat (e.g., 37°C or 40°C) while stirring or sonicating can help increase the rate of dissolution. However, be cautious and ensure the compound is stable at elevated temperatures.

  • Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent can significantly improve solubility.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

Q3: What are the common formulation strategies to enhance the solubility of poorly soluble compounds like this compound if basic troubleshooting fails?

A3: For compounds with persistent solubility issues, several formulation strategies can be employed. These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These approaches alter the physical properties of the drug without changing its chemical structure.[6]

    • Particle Size Reduction: Decreasing the particle size increases the surface area, which can lead to a faster dissolution rate.[7][8] Techniques include micronization and nanosuspension.[8]

    • Solid Dispersions: The drug is dispersed in a water-soluble carrier matrix.[5][6] This can create an amorphous form of the drug, which is typically more soluble than its crystalline form.[9]

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility in water.[6][7][10]

  • Chemical Modifications: These strategies involve altering the chemical structure of the drug.

    • Salt Formation: For ionizable compounds, forming a salt can dramatically increase aqueous solubility.[5][8]

    • Prodrugs: A more soluble promoiety is attached to the parent drug, which is then cleaved in vivo to release the active compound.[9]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue 1: Compound precipitates out of solution upon standing.
Potential Cause Suggested Solution
Supersaturated solutionThe initial dissolution may have been forced (e.g., by heat), leading to a thermodynamically unstable supersaturated solution. Try preparing the solution at a lower concentration.
Change in temperatureSolubility is often temperature-dependent. Ensure the storage temperature is consistent with the preparation temperature. If storage at a lower temperature is required, the formulation may need to be optimized for stability at that temperature.
pH shiftThe pH of the solution may have changed over time (e.g., due to CO2 absorption from the air). Re-verify the pH and buffer capacity of your formulation.
Incompatibility with formulation componentsThe compound may be interacting with other excipients in the formulation, leading to precipitation. Evaluate the compatibility of all components.
Issue 2: Low and variable bioavailability in preclinical studies.
Potential Cause Suggested Solution
Poor aqueous solubility in the gastrointestinal tractThis is a common cause of low oral bioavailability for many compounds.[5][11]
Particle Size Reduction: Micronize or nanonize the compound to increase its surface area and dissolution rate.[7][8][11]
Amorphous Solid Dispersions: Formulate the compound as an amorphous solid dispersion with a hydrophilic polymer.[5]
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance absorption.[7]
Use of Solubilizers: Incorporate surfactants or co-solvents into the formulation to improve solubility in the gut.[7]
First-pass metabolismThe drug may be extensively metabolized in the liver before reaching systemic circulation.
This is a separate issue from solubility and requires investigation into the metabolic stability of the compound.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common techniques used to improve the solubility of poorly soluble drugs.

Technique Mechanism of Action Advantages Disadvantages
pH Adjustment Increases the ionization of the drug, leading to higher solubility for ionizable compounds.[5]Simple, cost-effective.Only applicable to ionizable drugs; potential for precipitation if pH changes.
Co-solvents Reduces the polarity of the solvent, making it more favorable for dissolving non-polar solutes.[5]Effective for a wide range of compounds.Potential for toxicity or precipitation upon dilution.
Micronization/Nanonization Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8]Broadly applicable; can significantly improve dissolution rate.[11]May not increase equilibrium solubility; potential for particle aggregation.
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which has higher energy and solubility than the crystalline form.[6]Can significantly increase both dissolution rate and apparent solubility.Can be physically unstable (recrystallization); manufacturing processes can be complex.[11]
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[7][10]Can significantly increase solubility and stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins.
Salt Formation Converts an ionizable drug into a salt form, which often has much higher aqueous solubility.[5][8]Simple and effective for ionizable drugs.Not applicable to neutral compounds; the salt may be hygroscopic or less stable.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or a solvent system) in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the equilibrium solubility by taking into account the dilution factor.

Protocol 2: Screening for Solubilizing Excipients

This protocol provides a method for rapidly screening different excipients to identify those that improve the solubility of this compound.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Excipient Solution Preparation: Prepare a series of aqueous solutions containing different excipients (e.g., various co-solvents at different concentrations, surfactants, or cyclodextrins).

  • Mixing: Add a small, fixed volume of the drug stock solution to each of the excipient solutions. The final concentration of the organic solvent from the stock solution should be kept low (typically <1-2%) to minimize its effect on solubility.

  • Equilibration and Observation: Gently mix the samples and allow them to equilibrate at a constant temperature for a set period (e.g., 2-4 hours). Visually inspect the samples for any signs of precipitation.

  • Quantification (Optional): For a more quantitative assessment, the concentration of the dissolved drug in the clear supernatant can be determined using an appropriate analytical method after filtration or centrifugation.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Troubleshooting and Optimization cluster_2 Phase 3: Advanced Formulation start Start with This compound solubility_test Determine equilibrium solubility in aqueous buffer (pH 7.4) start->solubility_test is_soluble Is solubility > target concentration? solubility_test->is_soluble end_soluble Proceed with formulation is_soluble->end_soluble Yes ph_adjustment pH Adjustment (e.g., pH 4-6) is_soluble->ph_adjustment No is_soluble_ph is_soluble_ph ph_adjustment->is_soluble_ph Re-evaluate solubility cosolvent_screening Co-solvent Screening (e.g., PEG, Propylene Glycol) is_soluble_cosolvent is_soluble_cosolvent cosolvent_screening->is_soluble_cosolvent Re-evaluate solubility solubility_enhancement Advanced Formulation Strategies solid_dispersion Solid Dispersion solubility_enhancement->solid_dispersion particle_size_reduction Particle Size Reduction solubility_enhancement->particle_size_reduction complexation Complexation (Cyclodextrins) solubility_enhancement->complexation is_soluble_ph->end_soluble Yes is_soluble_ph->cosolvent_screening No is_soluble_cosolvent->end_soluble Yes is_soluble_cosolvent->solubility_enhancement No

Caption: Experimental workflow for addressing solubility issues.

logical_relationship cluster_strategies Solubility Enhancement Strategies cluster_physical Physical Modification Techniques cluster_chemical Chemical Modification Techniques compound Poorly Soluble Compound (this compound) physical Physical Modifications compound->physical chemical Chemical Modifications compound->chemical particle_size Particle Size Reduction (Micronization, Nanonization) physical->particle_size solid_dispersion Solid Dispersions (Amorphous Form) physical->solid_dispersion complexation Complexation (Cyclodextrins) physical->complexation solubilizers Use of Solubilizers (Surfactants, Co-solvents) physical->solubilizers salt_formation Salt Formation chemical->salt_formation prodrug Prodrug Synthesis chemical->prodrug

Caption: Strategies for enhancing compound solubility.

References

Technical Support Center: 5-Ethylmorpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and analysis of 5-Ethylmorpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and analysis of this compound, providing potential causes and actionable solutions.

Q1: What is a common synthetic route for this compound?

A common and direct method for the synthesis of this compound is the reaction of 2-(ethylamino)ethanol with a chloroacetylating agent, such as chloroacetyl chloride, followed by an intramolecular cyclization. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

Q2: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors. Below is a troubleshooting table to help identify and resolve the issue.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Increase reaction time and monitor progress by TLC or HPLC. - Ensure efficient stirring to improve mass transfer. - Gradually increase the reaction temperature, but monitor for side product formation.
Side Reactions - Over-alkylation of 2-(ethylamino)ethanol: Add the chloroacetyl chloride dropwise to the solution of 2-(ethylamino)ethanol to maintain a low concentration of the alkylating agent. - Dimerization of 2-(ethylamino)ethanol: Ensure the reaction temperature is controlled, as higher temperatures can favor dimerization. - Hydrolysis of Chloroacetyl Chloride: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of Product during Work-up/Purification - Optimize the pH during aqueous extraction to ensure the product is in the organic phase. - Screen different solvent systems for recrystallization or column chromatography to maximize recovery.
Suboptimal Base - The choice of base is critical for efficient cyclization. Weaker bases may lead to incomplete reaction, while very strong bases might promote side reactions. Triethylamine or potassium carbonate are commonly used.

Q3: I am observing a significant impurity with a higher molecular weight than my product in the mass spectrum. What could it be?

A common higher molecular weight impurity is the piperazine-2,5-dione derivative, specifically 1,4-diethylpiperazine-2,5-dione. This can form through the intermolecular reaction of two molecules of the N-acylated intermediate, N-(2-hydroxyethyl)-N-ethyl-2-chloroacetamide, or by the reaction of two molecules of 2-(ethylamino)ethanol with two molecules of chloroacetyl chloride.

To minimize the formation of this dimer:

  • Use high-dilution conditions for the reaction.

  • Add the chloroacetyl chloride slowly to the reaction mixture.

  • Maintain a controlled, lower reaction temperature.

Q4: I am having difficulty purifying this compound from the reaction mixture. What purification strategies are recommended?

Purification can be challenging due to the polarity of the molecule and the presence of structurally similar impurities.

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Screening various solvents is recommended.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable option for purification.

Quantitative Data Summary

While specific yield and impurity data for the synthesis of this compound is not extensively published, the following table provides expected ranges based on the synthesis of analogous N-substituted morpholin-3-ones.

Parameter Expected Range Notes
Product Yield 40 - 75%Highly dependent on reaction conditions and purification efficiency.
Unreacted 2-(ethylamino)ethanol < 5%Can be removed by aqueous extraction during work-up.
N-(2-hydroxyethyl)-N-ethyl-2-chloroacetamide < 10%Incomplete cyclization product. Can be minimized by increasing reaction time or temperature.
1,4-diethylpiperazine-2,5-dione < 15%Dimer impurity. Formation is favored at higher concentrations and temperatures.
Other Oligomeric Byproducts VariableCan form, especially at elevated temperatures.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(ethylamino)ethanol (1.0 eq) and triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Chloroacetyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography or vacuum distillation to obtain this compound.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Instrumentation: Agilent 7890A GC with 5975C MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

  • Instrumentation: Agilent 1260 Infinity II LC System with DAD detector or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 5% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase starting composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~1.1 (t, 3H, -CH₂CH₃ ), ~2.6-2.8 (q, 2H, -CH₂ CH₃), ~3.2-3.4 (m, 2H), ~3.6-3.8 (m, 2H), ~4.1-4.3 (s, 2H), ~6.0-7.0 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~12 (-CH₂CH₃ ), ~45 (-CH₂ CH₃), ~50-60 (2C), ~65-75 (2C), ~170 (C=O).

Visualizations

Reaction_Pathway 2-(Ethylamino)ethanol 2-(Ethylamino)ethanol Intermediate N-(2-hydroxyethyl)-N-ethyl-2-chloroacetamide 2-(Ethylamino)ethanol->Intermediate + Chloroacetyl Chloride (Base) Chloroacetyl_Chloride Chloroacetyl Chloride Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Technical Support Center: 5-Ethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Ethylmorpholin-3-one during their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My final product of this compound shows a low purity (around 95% or less) by NMR/LC-MS. What are the likely impurities?

A1: Low purity in this compound synthesis can often be attributed to several factors. Common impurities may include:

  • Unreacted Starting Materials: Residual morpholin-3-one or the ethylating agent (e.g., ethyl iodide, diethyl sulfate) may remain in the product.

  • Over-alkylation Products: In some cases, unintended reactions can lead to the formation of N,N-diethylmorpholinium salts.

  • Byproducts from Side Reactions: Depending on the synthetic route, side reactions can introduce various impurities. For instance, elimination reactions of the ethylating agent can generate ethene and corresponding acids.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents is a common source of impurity.

Q2: I am observing a persistent impurity with a similar polarity to my product, making it difficult to separate by standard column chromatography. What should I do?

A2: When impurities have similar polarity to the desired product, purification can be challenging. Here are a few strategies to consider:

  • Optimize Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may provide better separation.[1][2]

    • Stationary Phase: While silica gel is common, for basic compounds like morpholines, using alumina (neutral or basic) can sometimes offer different selectivity and improve separation.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains soluble at all temperatures.

  • Chemical Treatment: In some specific cases, a chemical treatment might be employed to remove a reactive impurity before the final purification step.

Q3: My purified this compound is a colored oil/solid, but I expect a colorless product. What could be the cause?

A3: Discoloration in the final product can be due to trace impurities, often formed by degradation or side reactions.

  • Trace Metal Impurities: If a metal catalyst was used in the synthesis, trace amounts might remain and cause coloration.

  • Oxidation: The product or impurities might be susceptible to air oxidation, leading to colored byproducts.

  • High-Temperature Degradation: If purification involved high temperatures (e.g., distillation), thermal degradation could be a cause.

To address this, you can try:

  • Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your product, followed by filtration, can often remove colored impurities.

  • Purification under Inert Atmosphere: Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 100% DCM). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with 100% DCM. Gradually increase the polarity of the eluent by adding small increments of methanol (e.g., starting from 0.5% MeOH in DCM and slowly increasing to 2-5% MeOH in DCM). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect the eluent in small fractions in separate tubes.

  • TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Visualize the spots under a UV lamp.

  • Product Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table presents hypothetical data for the purification of this compound, illustrating the effectiveness of column chromatography.

Sample Initial Purity (%) Purification Method Final Purity (%) Yield (%)
Batch A92.5Column Chromatography99.285
Batch B88.7Column Chromatography98.982

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude this compound dissolve Dissolve in Minimal Eluent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with DCM/MeOH Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis pool_pure Pool Pure Fractions tlc_analysis->pool_pure Identify Pure Fractions evaporate Solvent Evaporation pool_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for Purity Issues

troubleshooting_flowchart start Low Purity of This compound check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities starting_materials Unreacted Starting Materials? check_impurities->starting_materials side_products Side-Reaction Products? check_impurities->side_products starting_materials->side_products No optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) starting_materials->optimize_reaction Yes optimize_purification Optimize Purification (Chromatography, Recrystallization) side_products->optimize_purification Yes end High Purity Product side_products->end No optimize_reaction->end optimize_purification->end

Caption: Troubleshooting flowchart for purity issues.

References

Technical Support Center: Crystallization of 5-Ethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of 5-Ethylmorpholin-3-one.

Disclaimer: Specific experimental data on the crystallization of this compound is limited in publicly available literature. The guidance provided here is based on general principles of small molecule crystallization and data for analogous morpholinone and heterocyclic compounds. Experimental validation is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for crystallizing this compound?

A1: For heterocyclic compounds like this compound, a good starting point for solvent screening includes common polar and non-polar organic solvents. Based on general practices for similar molecules, consider solvents such as ethyl acetate, acetonitrile, ethanol, isopropanol, or mixtures like n-hexane/acetone.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can happen if the solution is too concentrated or cooled too quickly. Try adding a small amount of additional hot solvent to the oiled mixture and reheating until a clear solution is formed, then allow it to cool more slowly. Using a different solvent system is also a recommended strategy.

Q3: I am getting a very low yield of crystals. How can I improve this?

A3: Low yield can be due to several factors. The most common is the compound having high solubility in the cold solvent, meaning much of it remains in the mother liquor. To improve yield, you can try to partially evaporate the solvent to increase the concentration of your compound and then re-cool the solution. Seeding the solution with a previously obtained crystal can also promote crystallization and improve yield.

Q4: The crystals form too quickly and appear as a fine powder. How can I grow larger crystals?

A4: Rapid crystallization often traps impurities and results in small crystals or a powder. To encourage the growth of larger, purer crystals, the rate of cooling should be slowed down. Allow the hot, saturated solution to cool to room temperature on a benchtop, insulated from the surface, before transferring it to an ice bath. Using a slightly larger volume of solvent can also slow down the crystallization process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Issue 1: No Crystals Form Upon Cooling
  • Possible Cause: The solution is not supersaturated, or nucleation is inhibited.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny, pure crystal of this compound (if available) to the solution. This provides a template for crystal growth.

    • Increase Concentration: If induction methods fail, the solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.

    • Use an Anti-Solvent: If working with a solvent in which the compound is highly soluble, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it clears and cool slowly.

Issue 2: Crystals Are Colored or Appear Impure
  • Possible Cause: Impurities are co-crystallizing with the product. The starting material has a purity of 95+% and may contain colored impurities.[3]

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the compound in the hot solvent and add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.[2]

    • Recrystallization: Perform a second recrystallization of the obtained crystals. The purity should increase with each successive recrystallization, although some product will be lost each time.

Issue 3: Oiling Out Occurs
  • Possible Cause: The compound's melting point may be lower than the temperature of the solution, or the solution is too concentrated.

  • Troubleshooting Steps:

    • Reheat and Dilute: Add more of the hot solvent to the mixture until the oil dissolves completely. Then, allow the solution to cool much more slowly.

    • Change Solvent: The chosen solvent may not be ideal. Experiment with a different solvent or a solvent mixture. A solvent in which the compound is slightly less soluble at high temperatures may prevent oiling out.

Experimental Protocols

Note: These are general protocols and may require optimization for this compound.

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Determine a suitable solvent where this compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely. If necessary, add small portions of additional hot solvent to achieve full dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.[2]

Protocol 2: Solvent-Antisolvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble at room temperature.

  • Antisolvent Addition: Slowly add an antisolvent (a solvent in which the compound is poorly soluble) dropwise with stirring until the solution becomes persistently cloudy (turbid).

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂[3]
Molecular Weight129.16 g/mol [3]
Purity (Typical)95+%[3]
LogP-0.0886[3]
Hydrogen Bond Acceptors2[3]
Hydrogen Bond Donors1[3]

Table 2: Example Solubility Data for a Hypothetical Morpholinone Derivative

SolventSolubility at 25°C (g/100mL)Solubility at 75°C (g/100mL)
Water0.55.0
Ethanol2.020.0
Ethyl Acetate1.515.0
Acetone3.025.0
n-Hexane<0.10.2
Toluene0.22.5

Note: This table contains example data for illustrative purposes. The actual solubility of this compound must be determined experimentally.

Visualizations

Troubleshooting_No_Crystals Start No Crystals Form Upon Cooling Supersaturated Is the solution supersaturated? Start->Supersaturated Induce Induce Nucleation: - Scratch inner surface - Add seed crystal Supersaturated->Induce Yes Concentrate Increase Concentration: - Reheat and evaporate some solvent Supersaturated->Concentrate No Antisolvent Add Antisolvent Induce->Antisolvent Cool Cool Slowly Induce->Cool Concentrate->Cool Antisolvent->Cool Success Crystals Form Cool->Success

Caption: Troubleshooting workflow for when no crystals are forming.

Troubleshooting_Oiling_Out Start Compound 'Oils Out' Concentration Is the solution too concentrated? Start->Concentration AddSolvent Reheat and add more hot solvent Concentration->AddSolvent Yes ChangeSolvent Change solvent or use a solvent mixture Concentration->ChangeSolvent No/Unsure CoolSlowly Cool solution very slowly AddSolvent->CoolSlowly Success Crystals Form CoolSlowly->Success ChangeSolvent->Success

Caption: Troubleshooting workflow for when the compound "oils out".

References

Technical Support Center: 5-Ethylmorpholin-3-one Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Ethylmorpholin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: The most prevalent and scalable approach for the synthesis of this compound involves the condensation of N-ethyl-2-aminoethanol with an activated acetic acid equivalent, such as ethyl chloroacetate. This can be performed as a one-pot reaction or a two-step process involving the initial formation of an intermediate ester followed by cyclization. An alternative two-step route involves the initial synthesis of morpholin-3-one from 2-aminoethanol and ethyl chloroacetate, followed by N-alkylation with an ethylating agent.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters to control include reaction temperature, rate of addition of reagents, solvent purity, and rigorous moisture control. Exothermic reactions are common, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.

Q3: What are the expected impurities in the final product?

A3: Potential impurities can include unreacted starting materials (N-ethyl-2-aminoethanol, ethyl chloroacetate), over-alkylated byproducts, and dimeric impurities. The presence of water can lead to the hydrolysis of the ester and the final product.

Q4: What purification methods are recommended for this compound at an industrial scale?

A4: At scale, purification is typically achieved through distillation under reduced pressure. Crystallization from an appropriate solvent system can also be an effective method for achieving high purity. The choice of method will depend on the impurity profile and the desired final product specifications.

Troubleshooting Guides

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Increase reaction time or temperature moderately. Monitor reaction progress by an appropriate analytical method (e.g., GC, HPLC).Drive the reaction to completion, thereby increasing the yield of the desired product.
Side reactions Lower the reaction temperature and ensure a controlled rate of addition of reagents to minimize exotherms.Reduce the formation of byproducts and increase the selectivity towards this compound.
Degradation of product If the product is thermally labile, reduce the reaction temperature and time. Consider using a milder base.Minimize product loss due to degradation, improving the overall isolated yield.
Moisture in reactants/solvent Ensure all reactants and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen).Prevent hydrolysis of the ester intermediate and other water-sensitive side reactions, leading to a higher yield.
Problem 2: High Impurity Levels in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Formation of over-alkylated byproducts Use a stoichiometric amount of the alkylating agent. Optimize the reaction temperature and time to favor mono-alkylation.Minimize the formation of di- and poly-alkylated species, resulting in a cleaner product profile.
Presence of unreacted starting materials Ensure the reaction goes to completion by optimizing reaction conditions. During work-up, use an appropriate extraction or washing step to remove unreacted starting materials.Reduce the level of starting materials in the crude product, simplifying purification.
Formation of dimeric impurities Control the concentration of the reactants. A more dilute reaction mixture can sometimes disfavor dimerization.Decrease the formation of dimeric byproducts, leading to a purer final product.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

Materials:

  • N-ethyl-2-aminoethanol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (or another suitable base)

  • Anhydrous toluene (or another suitable high-boiling solvent)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate in anhydrous toluene under a nitrogen atmosphere, add N-ethyl-2-aminoethanol.

  • Heat the mixture to reflux (approximately 110-111 °C).

  • Slowly add ethyl chloroacetate to the refluxing mixture over a period of 2-3 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with fresh toluene.

  • Combine the filtrate and the washings and concentrate under reduced pressure to remove the toluene.

  • The resulting crude oil is then purified by vacuum distillation to yield this compound.

Data Presentation

Table 1: Typical Reaction Conditions and Yields

Parameter Condition A Condition B Condition C
Base Potassium CarbonateSodium CarbonateTriethylamine
Solvent TolueneAcetonitrileDMF
Temperature Reflux (111 °C)Reflux (82 °C)100 °C
Reaction Time 8 hours12 hours10 hours
Typical Yield 75-85%65-75%70-80%
Purity (pre-purification) ~90%~85%~88%

Visualizations

experimental_workflow start Start: Charge Reactor charge_reactants Charge N-ethyl-2-aminoethanol, Potassium Carbonate, Toluene start->charge_reactants heat Heat to Reflux (110-111 °C) charge_reactants->heat add_ester Slowly Add Ethyl Chloroacetate heat->add_ester reflux Reflux for 4-6 hours (Monitor Progress) add_ester->reflux cool Cool to Room Temperature reflux->cool filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate (Vacuum) filter->concentrate distill Purify by Vacuum Distillation concentrate->distill end End: Pure This compound distill->end

Caption: Experimental workflow for the one-pot synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or High Impurity incomplete_rxn Incomplete Reaction problem->incomplete_rxn Check Reaction Monitoring Data side_reactions Side Reactions problem->side_reactions Analyze Impurity Profile moisture Moisture Contamination problem->moisture Check Starting Material Specs optimize_conditions Optimize Time/ Temp incomplete_rxn->optimize_conditions control_addition Control Reagent Addition Rate side_reactions->control_addition dry_reagents Dry Solvents/ Reagents moisture->dry_reagents

Caption: Troubleshooting logic for addressing common synthesis issues.

Technical Support Center: Analytical Method Development for 5-Ethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the quantitative analysis of 5-Ethylmorpholin-3-one in various matrices. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound?

A1: The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. For aqueous samples and pharmaceutical formulations, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is often suitable. For trace-level analysis in complex matrices or when higher specificity is required, Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step is recommended.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Direct analysis of polar compounds like this compound by GC-MS can be challenging due to their low volatility.[1] Derivatization is a process that chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis.[2] For secondary amines like morpholine derivatives, a common approach is nitrosation to form a more volatile N-nitroso derivative.[1][3]

Q3: What are the critical parameters to consider during HPLC method development for this compound?

A3: Key parameters for HPLC method development include the choice of stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and detector wavelength.[4][5] For a polar compound like this compound, a C18 column may have insufficient retention; therefore, an aqueous C18 or a polar-embedded column might be more suitable.[6]

Q4: How should I prepare my sample for analysis?

A4: Sample preparation is crucial for accurate and reproducible results. For liquid samples such as juices or pharmaceutical solutions, filtration through a 0.22 µm membrane filter is recommended to remove particulate matter.[7] For solid samples, dissolution in a suitable solvent followed by filtration is necessary.[2] If the sample matrix is complex, a solid-phase extraction (SPE) step may be required to clean up the sample and concentrate the analyte.

Q5: Can I quantify this compound without a reference standard?

A5: While it is possible in some cases to use techniques like Charged Aerosol Detection (CAD) or to determine relative response factors (RRF) for quantification without a specific reference standard, it is highly recommended to use a certified reference standard for this compound for accurate and reliable quantification, especially in a GMP environment.[8]

Troubleshooting Guides

HPLC-UV Method
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use a high-purity silica column or add a competing base like triethylamine to the mobile phase. Adjusting the mobile phase pH can also help.[9]
Column overload.Reduce the injection volume or dilute the sample.[10]
Inconsistent Retention Times Fluctuation in mobile phase composition.Prepare fresh mobile phase daily and ensure adequate mixing. Use a solvent degasser.[11]
Temperature variations.Use a column oven to maintain a constant temperature.[11]
Low Sensitivity Incorrect detection wavelength.Determine the UV maximum of this compound and set the detector to that wavelength.
Sample degradation.Ensure sample stability by using appropriate storage conditions and analyzing within the stability period.
High Backpressure Blockage in the system.Check for blockages in the guard column, column, or tubing. Replace the in-line filter.[9]
Particulates from the sample.Filter all samples and mobile phases through a 0.22 µm filter.[12]
GC-MS Method
Issue Potential Cause Recommended Solution
No or Low Analyte Peak Incomplete derivatization.Optimize derivatization conditions such as reaction time, temperature, and reagent concentration.[3]
Analyte loss during sample preparation.Ensure the extraction solvent is appropriate and minimize evaporative losses.
Poor Chromatographic Resolution Inappropriate GC temperature program.Optimize the temperature ramp rate and initial/final hold times.
Column degradation.Condition the column according to the manufacturer's instructions or replace it if necessary.
Matrix Interference Co-eluting compounds from the sample matrix.Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[13]
Insufficient selectivity of the MS method.Use Selected Ion Monitoring (SIM) mode for higher selectivity and sensitivity.
Non-reproducible Results Variability in the derivatization step.Ensure precise and consistent addition of all reagents and control reaction conditions tightly.
Injector issues.Clean the injector liner and ensure the correct injection volume is being used.

Experimental Protocols

Hypothetical HPLC-UV Method

This protocol is a starting point and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Aqueous C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (hypothetical, requires experimental verification).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

Hypothetical GC-MS Method with Derivatization

This protocol is adapted from methods for morpholine analysis.[3][14]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • To 1 mL of the aqueous sample, add 50 µL of concentrated HCl.[7]

    • Add 200 µL of saturated sodium nitrite solution and vortex.[7]

    • Heat the mixture at 40°C for 5 minutes.[7]

    • Cool to room temperature.

    • Extract with 0.5 mL of dichloromethane by vortexing for 1 minute.

    • Allow layers to separate and inject the organic layer.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

The following tables present hypothetical performance data for the proposed analytical methods. These values are based on typical performance for similar analytes and would require experimental validation.

Table 1: HPLC-UV Method Performance

ParameterExpected Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Recovery95 - 105%
Precision (%RSD)< 2%

Table 2: GC-MS Method Performance

ParameterExpected Value
Linearity Range10 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Recovery90 - 110%
Precision (%RSD)< 10%

Visualizations

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration 0.22 µm Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Figure 1. HPLC-UV Experimental Workflow

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing AqueousSample Aqueous Sample Derivatization Derivatization (Nitrosation) AqueousSample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection MS_Integration Peak Integration (SIM/Scan) MS_Detection->MS_Integration MS_Quantification Quantification MS_Integration->MS_Quantification

Figure 2. GC-MS Experimental Workflow

References

Validation & Comparative

5-Ethylmorpholin-3-one: A Comparative Analysis with Other Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the synthetically accessible 5-Ethylmorpholin-3-one and other prominent morpholine derivatives, offering insights into their synthesis, biological activities, and the experimental methodologies used for their evaluation. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics centered around the morpholine core.

Overview of Morpholine Derivatives in Drug Discovery

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is considered a "privileged structure" in drug discovery. Its presence can enhance the pharmacological and pharmacokinetic properties of a molecule.[1][2][3] Morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antidepressant, and antibacterial effects.[1][4][5][6][7][8] This guide will focus on a comparative analysis of this compound, a simple derivative, against more complex and well-characterized morpholine-containing drugs.

Synthesis of Morpholine Derivatives

The synthesis of the morpholine ring and its derivatives can be achieved through various synthetic strategies. A common and effective method involves the intramolecular cyclization of appropriately substituted precursors.

Proposed Synthesis of this compound

Proposed Synthetic Pathway:

The proposed synthesis commences with the N-alkylation of 2-(2-hydroxyethoxy)amine with an ethyl halide to yield N-ethyl-2-(2-hydroxyethoxy)amine. Subsequent acylation of the secondary amine with an appropriate acetylating agent would provide the precursor, N-ethyl-2-(2-hydroxyethoxy)acetamide. The final step involves an intramolecular cyclization, likely under acidic or basic conditions, to furnish this compound.

Synthesis of this compound reagent1 2-(2-Hydroxyethoxy)amine intermediate1 N-Ethyl-2-(2-hydroxyethoxy)amine reagent1->intermediate1 N-Alkylation reagent2 Ethyl bromide reagent2->intermediate1 intermediate2 N-Ethyl-2-(2-hydroxyethoxy)acetamide intermediate1->intermediate2 Acylation reagent3 Acetyl chloride reagent3->intermediate2 product This compound intermediate2->product Intramolecular Cyclization Signaling_Pathways cluster_0 Reboxetine Mechanism cluster_1 Gefitinib Mechanism Reboxetine Reboxetine NET Norepinephrine Transporter (NET) Reboxetine->NET inhibits Norepinephrine Norepinephrine NET->Norepinephrine reuptake from SynapticCleft Synaptic Cleft Norepinephrine->SynapticCleft increases in Gefitinib Gefitinib EGFR EGFR Tyrosine Kinase Gefitinib->EGFR inhibits Signaling Downstream Signaling EGFR->Signaling activates Proliferation Tumor Cell Proliferation Signaling->Proliferation promotes Experimental_Workflow cluster_synthesis Synthesis Workflow cluster_assay Binding Assay Workflow Start_S Starting Materials Reaction Chemical Reaction (e.g., Cyclization) Start_S->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure Morpholine Derivative Characterization->Final_Product Start_A Prepare Reagents (Membranes, Ligand, Compound) Incubation Incubation Start_A->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis Result Binding Affinity Data Analysis->Result

References

A Comparative Analysis of the Biological Activities of 5-Ethylmorpholin-3-one and N-Ethylmorpholine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant disparity in the documented biological activities of 5-Ethylmorpholin-3-one and N-Ethylmorpholine. While extensive toxicological and safety data exists for N-Ethylmorpholine, a common reagent in chemical synthesis, there is a notable absence of published research on the biological effects of this compound. This guide, therefore, provides a detailed overview of the known biological profile of N-Ethylmorpholine and outlines the standard experimental protocols that would be necessary to evaluate the biological activity of this compound, should it become a subject of scientific investigation.

I. Introduction: Distinguishing Two Ethylmorpholine Derivatives

This compound and N-Ethylmorpholine, while both derivatives of morpholine, possess distinct chemical structures which are anticipated to confer different biological properties. N-Ethylmorpholine is a tertiary amine widely utilized as a solvent, catalyst, and intermediate in the synthesis of various pharmaceuticals.[1][2] In contrast, this compound is a lactam, a cyclic amide, and its biological activity has not been reported in the available scientific literature.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative summary of the known biological data for N-Ethylmorpholine and to propose a framework for the potential biological evaluation of this compound.

II. Biological Activity of N-Ethylmorpholine

The primary documented biological effects of N-Ethylmorpholine relate to its toxicity and irritant properties. It is crucial for researchers handling this compound to be aware of these hazards.

Key Biological Effects:

  • Irritation: N-Ethylmorpholine is a known irritant to the eyes, skin, and respiratory tract.[3][4] Exposure can cause symptoms ranging from mild irritation to severe burns.[5]

  • Ocular Effects: A characteristic effect of exposure to N-Ethylmorpholine vapor is the experience of visual disturbances, such as foggy vision or seeing halos around lights, which is indicative of corneal edema.[1][6]

  • Systemic Effects: Ingestion of N-Ethylmorpholine may lead to gastrointestinal irritation, and in larger quantities, central nervous system depression. Animal studies indicate a low degree of oral toxicity for N-substituted morpholines, including the N-ethyl derivative.[4]

Quantitative Toxicological Data for N-Ethylmorpholine
ParameterSpeciesRoute of AdministrationValueReference
LD50RatOral1780 mg/kg[2]
LD50RabbitDermal900 mg/kg[2]
LC50RatInhalation18000 mg/m³ (2 hours)[2]
IDLHHumanInhalation100 ppm[1]

III. Proposed Framework for Evaluating the Biological Activity of this compound

Given the absence of data for this compound, a systematic evaluation would be required to determine its biological profile. The following experimental protocols are standard in the field for characterizing a novel chemical entity.

Experimental Protocols:
  • In Vitro Cytotoxicity Assays:

    • Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, various concentrations of this compound would be incubated with cultured cell lines (e.g., HeLa, HepG2) for a defined period (e.g., 24, 48, 72 hours). The MTT reagent is then added, which is converted to a colored formazan product by metabolically active cells. The absorbance of the formazan solution is measured spectrophotometrically, and the concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

  • Genotoxicity Assays:

    • Methodology: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical. Strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are exposed to varying concentrations of this compound, both with and without metabolic activation (using a liver enzyme extract, S9). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted to determine the mutagenic potential.

  • Receptor Binding Assays:

    • Methodology: To investigate if this compound interacts with specific biological targets, competitive binding assays can be performed. For example, to test for binding to a G-protein coupled receptor (GPCR), cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand known to bind to that receptor and varying concentrations of this compound. The amount of radiolabeled ligand displaced by the test compound is measured, allowing for the determination of the binding affinity (Ki).

  • In Vivo Acute Toxicity Studies:

    • Methodology: To determine the acute toxicity of this compound, a study in a rodent model (e.g., rats or mice) would be conducted. The compound would be administered via different routes (e.g., oral gavage, intravenous injection) at a range of doses. The animals are then observed for a set period (typically 14 days) for any signs of toxicity and mortality. The LD50 (the dose that is lethal to 50% of the test animals) is then calculated. All animal studies must be conducted in accordance with ethical guidelines and regulations.

IV. Visualizing a General Workflow for Biological Activity Screening

The following diagram illustrates a generalized workflow for the initial biological screening of a novel chemical compound like this compound.

General Workflow for Biological Activity Screening cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis and Characterization Compound Synthesis and Characterization Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis and Characterization->Cytotoxicity Assays Determine cellular viability Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Assess mutagenic potential Target-Based Assays Target-Based Assays Genotoxicity Assays->Target-Based Assays Identify specific biological targets Acute Toxicity Studies Acute Toxicity Studies Target-Based Assays->Acute Toxicity Studies Evaluate systemic toxicity Efficacy Studies Efficacy Studies Acute Toxicity Studies->Efficacy Studies Assess therapeutic potential in disease models

Caption: A simplified workflow for the initial biological evaluation of a novel chemical compound.

V. Conclusion

References

Validating the Structure of 5-Ethylmorpholin-3-one: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 5-Ethylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Through a comparative analysis with its potential structural isomers, this document outlines key spectroscopic techniques and expected data to unequivocally confirm the compound's identity and purity. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for structural validation is presented.

Structural Isomers for Comparison

To confirm the precise structure of this compound, it is essential to differentiate it from its structural isomers, which share the same molecular formula (C₆H₁₁NO₂) and molecular weight (129.16 g/mol ). The primary isomers of concern include positional isomers, where the ethyl group is at a different position on the morpholine ring, and functional group isomers.

Table 1: Key Structural Isomers of this compound

Compound NameStructureIsomer Type
This compound O=C1NC(CC)COC1Target Compound
4-Ethylmorpholin-3-oneO=C1N(CC)CCOC1Positional Isomer
2-Ethylmorpholin-3-oneO=C1NCCOC(CC)1Positional Isomer
N-AcetylmorpholineO=C(C)N1CCOCC1Functional Isomer

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound and its selected isomers. These predicted values are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2H-5H-6Ethyl (CH₂)Ethyl (CH₃)NH
This compound ~4.2 (s)~3.5 (m)~3.8 (t)~1.6 (q)~0.9 (t)~6.5 (br s)
4-Ethylmorpholin-3-one~4.3 (s)~3.7 (t)~3.9 (t)~3.4 (q)~1.2 (t)-
2-Ethylmorpholin-3-one-~3.6 (m)~3.9 (m)~1.8 (m), ~1.5 (m)~1.0 (t)~6.7 (br s)
N-Acetylmorpholine~3.6 (t)~3.6 (t)~3.7 (t)---
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC=OC-2C-3C-5C-6Ethyl (CH₂)Ethyl (CH₃)
This compound ~170~68-~55~70~28~11
4-Ethylmorpholin-3-one~168~67-~49~69~42~12
2-Ethylmorpholin-3-one~172--~52~71~25~10
N-Acetylmorpholine~169~45-~45~67-~21 (Acetyl CH₃)
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundESI-MS [M+H]⁺Key Fragmentation Ions
This compound 130.0817100, 86, 72, 57
4-Ethylmorpholin-3-one130.0817101, 86, 72, 57
2-Ethylmorpholin-3-one130.0817114, 100, 86, 72
N-Acetylmorpholine130.081786, 70, 57, 43
FTIR Spectroscopy

Table 5: Key FTIR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchN-H StretchC-O-C Stretch
This compound ~1710~3250~1120
4-Ethylmorpholin-3-one~1715-~1115
2-Ethylmorpholin-3-one~1705~3240~1125
N-Acetylmorpholine~1650-~1110

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-10 ppm. Use a pulse angle of 30 degrees and a relaxation delay of 5 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz. Use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm. A relaxation delay of 2 seconds is typically sufficient.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Electrospray Ionization (ESI): Infuse the sample solution into the ESI source of a high-resolution mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with argon gas.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the FTIR spectrum using an ATR-FTIR or transmission FTIR spectrometer. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates the logical steps to be taken to validate the structure of a synthesized batch of this compound.

G Structural Validation Workflow for this compound cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Comparison and Conclusion Synthesis Synthesized Compound (Expected: this compound) MS Mass Spectrometry (ESI-MS) Synthesis->MS Check Molecular Weight FTIR FTIR Spectroscopy Synthesis->FTIR Identify Functional Groups H_NMR 1H NMR Spectroscopy Synthesis->H_NMR Determine Proton Environment Compare Compare Data with Predicted Values and Isomer Data MS->Compare FTIR->Compare C_NMR 13C NMR Spectroscopy H_NMR->C_NMR Correlate Proton and Carbon Signals DEPT DEPT / HSQC / HMBC C_NMR->DEPT Establish Connectivity DEPT->Compare Conclusion Structure Confirmed as This compound Compare->Conclusion Consistent Reevaluate Inconsistent Data: Re-evaluate Synthesis/Purification Compare->Reevaluate Inconsistent

Caption: Workflow for the structural validation of this compound.

Comparative Analysis of Plausible Synthesis Routes for 5-Ethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The logical framework for this comparative analysis is presented below, outlining the progression from starting materials to the final product through two distinct synthetic strategies.

cluster_start Starting Materials cluster_routes Synthetic Routes cluster_intermediate Intermediate cluster_product Final Product Start1 2-Amino-1-butanol RouteA Route A: One-Pot Synthesis Start1->RouteA Intermediate N-(2-chloroacetyl)- 2-amino-1-butanol Start1->Intermediate Acylation with Chloroacetyl Chloride Start2 Ethyl Chloroacetate Start2->RouteA Start3 Chloroacetyl Chloride Start3->Intermediate Product 5-Ethylmorpholin-3-one RouteA->Product RouteB Route B: Two-Step Synthesis RouteB->Product Intermediate->RouteB Intramolecular Cyclization

Caption: Logical flow comparing the one-pot (Route A) and two-step (Route B) synthesis pathways for this compound.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative and qualitative metrics for the two proposed synthesis routes. These values are extrapolated from analogous syntheses of morpholin-3-one and its derivatives.

MetricRoute A: One-Pot SynthesisRoute B: Two-Step Synthesis via N-Chloroacetylation
Starting Materials 2-Amino-1-butanol, Ethyl Chloroacetate, Strong Base (e.g., Sodium Metal)2-Amino-1-butanol, Chloroacetyl Chloride, Weak Base (e.g., Triethylamine), Strong Base (e.g., NaH)
Number of Steps 12 (Acylation, Cyclization)
Potential Yield Moderate (~50-60%)High (~70-90% over two steps)
Potential Purity Moderate to Good (Recrystallization often required)High (Intermediate can be purified)
Reaction Time 6-8 hours8-12 hours (total)
Key Advantages - Fewer steps- Simpler procedure- Time-efficient- Higher overall yield- Greater control over reaction- Purer final product
Key Disadvantages - Potentially lower yield- More side reactions- Requires strong, hazardous base- More steps- Longer total reaction time- Requires isolation of intermediate

Experimental Protocols

Detailed methodologies for the two plausible synthesis routes are provided below. These protocols are based on established procedures for similar chemical transformations.

Route A: Plausible One-Pot Synthesis Protocol

This route is adapted from the synthesis of the parent morpholin-3-one.

  • Preparation: To a solution of 2-amino-1-butanol (1.0 eq.) in a suitable solvent such as isopropanol, a strong base like sodium metal (1.1 eq.) is added in portions under an inert atmosphere. The mixture is heated (e.g., to 50°C) for several hours to facilitate the formation of the sodium alkoxide.

  • Reaction: The reaction mixture is cooled to 0°C. Ethyl chloroacetate (1.0 eq.) is added dropwise, maintaining the low temperature.

  • Cyclization: After the addition is complete, the mixture is heated to reflux (e.g., 80°C) for 2-4 hours to drive the intramolecular cyclization.

  • Work-up and Purification: The reaction mixture is cooled, and any inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate) to yield this compound.

Route B: Plausible Two-Step Synthesis Protocol

This route is analogous to the synthesis of morpholine-2,5-diones and other N-acylated compounds.

Step 1: N-Chloroacetylation

  • Preparation: 2-Amino-1-butanol (1.0 eq.) is dissolved in a solvent like diethyl ether or dichloromethane, along with a mild base such as triethylamine (1.1 eq.).

  • Acylation: The solution is cooled to 0-10°C. Chloroacetyl chloride (1.05 eq.) is added dropwise while stirring vigorously.

  • Reaction Completion: The reaction mixture is stirred for several hours at room temperature.

  • Isolation of Intermediate: The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(2-chloroacetyl)-2-amino-1-butanol intermediate, which can be purified further or used directly in the next step.

Step 2: Intramolecular Cyclization

  • Preparation: The N-(2-chloroacetyl)-2-amino-1-butanol intermediate (1.0 eq.) is dissolved in an anhydrous aprotic solvent such as THF or DMF.

  • Cyclization: A strong base, such as sodium hydride (1.1 eq.), is added portion-wise at 0°C. The mixture is then stirred at room temperature or gently heated to facilitate the intramolecular Williamson ether synthesis, forming the morpholin-3-one ring.

  • Work-up and Purification: The reaction is carefully quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Visualized Experimental Workflow: Route B

Route B, the two-step synthesis, is often preferred for achieving higher purity and yield, which is critical in drug development. The workflow for this route is visualized below.

cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization A1 Dissolve 2-Amino-1-butanol and Triethylamine in Ether A2 Cool to 0-10°C A1->A2 A3 Add Chloroacetyl Chloride (dropwise) A2->A3 A4 Stir at Room Temperature A3->A4 A5 Wash with Water/Brine A4->A5 A6 Dry and Evaporate Solvent A5->A6 A7 Isolate Intermediate: N-(2-chloroacetyl)-2-amino-1-butanol A6->A7 B1 Dissolve Intermediate in Anhydrous THF A7->B1 Proceed to next step B2 Add Sodium Hydride (NaH) at 0°C B1->B2 B3 Stir at Room Temperature B2->B3 B4 Quench with Water B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Purify by Chromatography or Recrystallization B5->B6 B7 Final Product: This compound B6->B7

Caption: Experimental workflow for the two-step synthesis of this compound (Route B).

Investigating the Bioactivity of 5-Ethylmorpholin-3-one: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Introduction

"5-Ethylmorpholin-3-one" is a small molecule with limited publicly available data on its biological activity. Patent literature suggests its potential utility as an intermediate in the synthesis of 5-HT3 receptor modulators and its possible role as a tachykinin antagonist. This guide provides a comprehensive framework for researchers to initiate an in vitro investigation into the bioactivity of "this compound".

This document outlines a tiered approach, starting with fundamental cytotoxicity and cytoprotection assays to establish a working concentration range and identify any potential protective effects. Subsequently, it details specific receptor-based assays for two potential targets: the 5-HT3 receptor and the tachykinin NK1 receptor. For each assay, we provide detailed experimental protocols, hypothetical comparative data against established compounds, and visualizations of the workflows and signaling pathways involved. This guide is intended to serve as a practical roadmap for the initial characterization of "this compound" and other novel compounds with limited preliminary data.

Section 1: Initial Cellular Activity Screening

Before investigating specific molecular targets, it is crucial to determine the effect of "this compound" on cell viability. These initial assays will establish a non-toxic concentration range for subsequent experiments and can reveal potential cytoprotective or cytotoxic properties.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4][5] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2][4]

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" (e.g., from 0.1 µM to 100 µM) in a cell culture medium. Doxorubicin can be used as a positive control for cytotoxicity. Add the compounds to the respective wells and incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Cytoprotection Assessment: H₂O₂-Induced Oxidative Stress Model

This assay evaluates the potential of "this compound" to protect cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

  • Cell Seeding: Plate cells as described for the MTT assay.

  • Pre-treatment: Pre-incubate the cells with various concentrations of "this compound" or a known antioxidant like N-acetylcysteine (NAC) for 1-2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells at a final concentration known to induce approximately 50% cell death (e.g., 100-500 µM, this should be optimized for the cell line used) and incubate for 4-24 hours.[6][7]

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells pre-treated with "this compound" to those treated with H₂O₂ alone. An increase in cell viability indicates a cytoprotective effect.

Comparative Data for Initial Cellular Assays
CompoundAssay TypeCell LineEndpointResult
This compound CytotoxicityHEK293IC₅₀> 100 µM
Doxorubicin (Control)CytotoxicityHEK293IC₅₀~ 1 µM
This compound Cytoprotection (vs H₂O₂)SH-SY5YEC₅₀15 µM
N-acetylcysteine (Control)Cytoprotection (vs H₂O₂)SH-SY5YEC₅₀~ 5 mM

Table 1: Hypothetical comparative data for "this compound" in initial cellular assays. Data is for illustrative purposes.

G cluster_workflow Initial Cellular Assay Workflow cluster_cytotoxicity Cytotoxicity (MTT) cluster_cytoprotection Cytoprotection (vs H₂O₂) start Seed cells in 96-well plate treatment Add 'this compound' or control compounds start->treatment incubation Incubate for 24-48 hours treatment->incubation mtt_add Add MTT reagent incubation->mtt_add pretreatment Pre-treat with compound incubation->pretreatment mtt_incubate Incubate for 4 hours mtt_add->mtt_incubate solubilize Add solubilizing agent (DMSO) mtt_incubate->solubilize read_cyto Read absorbance at 570 nm solubilize->read_cyto analysis Data Analysis (IC₅₀ / EC₅₀ determination) read_cyto->analysis h2o2 Induce oxidative stress (H₂O₂) pretreatment->h2o2 mtt_assay_cp Perform MTT assay h2o2->mtt_assay_cp mtt_assay_cp->analysis

Initial Cellular Assay Workflow

Section 2: Investigation of 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis.[8][9] Antagonists of this receptor, such as ondansetron, are used as antiemetics.[8] The following assays can determine if "this compound" binds to and modulates the function of the 5-HT3 receptor.

G cluster_pathway 5-HT3 Receptor Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds channel_opening Channel Opening receptor->channel_opening Activates antagonist This compound (Potential Antagonist) antagonist->receptor Blocks ion_influx Na⁺/Ca²⁺ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization response Cellular Response (e.g., neurotransmitter release) depolarization->response

5-HT3 Receptor Signaling Pathway
5-HT3 Receptor Binding Assay

This assay determines the affinity of "this compound" for the 5-HT3 receptor by measuring its ability to displace a radiolabeled antagonist.[10][11][12]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).[10][12]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand (e.g., [³H]-Granisetron), and assay buffer.[10]

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM Ondansetron).[10]

    • Competitive Binding: Cell membranes, radioligand, and serial dilutions of "this compound".[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value for "this compound". The inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.

5-HT3 Receptor Functional Assay (Calcium Flux)

This assay measures the ability of "this compound" to inhibit the influx of calcium through the 5-HT3 receptor channel upon activation by serotonin.[13]

  • Cell Seeding: Plate HEK293 cells stably expressing the human 5-HT3A receptor in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add serial dilutions of "this compound" or a control antagonist (e.g., Ondansetron) to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of serotonin (5-HT) to all wells to stimulate the 5-HT3 receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR, FlexStation).[13]

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the serotonin-induced calcium influx.

Comparative Data for 5-HT3 Receptor Assays
CompoundAssay TypeReceptorEndpointResult
This compound BindingHuman 5-HT3AKi50 nM
Ondansetron (Control)BindingHuman 5-HT3AKi~ 1 nM
This compound Functional (Ca²⁺ Flux)Human 5-HT3AIC₅₀120 nM
Ondansetron (Control)Functional (Ca²⁺ Flux)Human 5-HT3AIC₅₀~ 3 nM

Table 2: Hypothetical comparative data for "this compound" in 5-HT3 receptor assays. Data is for illustrative purposes.

Section 3: Investigation of Tachykinin (NK1) Receptor Antagonism

Tachykinin receptors, particularly the NK1 receptor, are G-protein coupled receptors (GPCRs) involved in pain transmission and inflammation.[14] Aprepitant is a known NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.

G cluster_pathway Tachykinin NK1 Receptor Signaling Pathway substance_p Substance P receptor NK1 Receptor (GPCR) substance_p->receptor Binds g_protein Gq/11 receptor->g_protein Activates antagonist This compound (Potential Antagonist) antagonist->receptor Blocks plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Cellular Response ca_release->response pkc->response

Tachykinin NK1 Receptor Signaling Pathway
NK1 Receptor Binding Assay

This assay measures the affinity of "this compound" for the NK1 receptor by its ability to displace a radiolabeled ligand.[15]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human NK1 receptor (e.g., U-2 OS or CHO-K1 cells).

  • Assay Setup: Similar to the 5-HT3 binding assay, set up wells for total binding, non-specific binding (using unlabeled Substance P), and competitive binding with "this compound". The radioligand used is typically [¹²⁵I]-Substance P.[15]

  • Incubation: Incubate the plate at 4°C for 3 hours.[16]

  • Filtration and Counting: Perform filtration and scintillation counting as described for the 5-HT3 receptor binding assay.

  • Data Analysis: Calculate the Ki value from the IC₅₀ of the competition curve.

NK1 Receptor Functional Assay (Calcium Mobilization)

This assay assesses the ability of "this compound" to block the increase in intracellular calcium concentration that occurs upon activation of the Gq-coupled NK1 receptor by Substance P.[17]

  • Cell Culture and Dye Loading: Culture and load NK1 receptor-expressing cells with a calcium-sensitive dye as described in the 5-HT3 functional assay.

  • Compound Addition: Add serial dilutions of "this compound" or a control antagonist (e.g., Aprepitant).

  • Agonist Stimulation: Stimulate the cells with an EC₈₀ concentration of Substance P.

  • Fluorescence Measurement: Measure the transient increase in intracellular calcium using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ for the inhibition of the Substance P-induced calcium mobilization.

Comparative Data for Tachykinin NK1 Receptor Assays
CompoundAssay TypeReceptorEndpointResult
This compound BindingHuman NK1Ki85 nM
Aprepitant (Control)BindingHuman NK1Ki~ 0.1 nM
This compound Functional (Ca²⁺ Flux)Human NK1IC₅₀200 nM
Aprepitant (Control)Functional (Ca²⁺ Flux)Human NK1IC₅₀~ 1 nM

Table 3: Hypothetical comparative data for "this compound" in tachykinin NK1 receptor assays. Data is for illustrative purposes.

G cluster_workflow Receptor Assay Workflow cluster_binding Binding Assay cluster_functional Functional Assay (Calcium Flux) start Prepare cell membranes or plate cells binding_setup Set up total, non-specific & competitive binding wells start->binding_setup dye_load Load cells with calcium dye start->dye_load binding_incubate Incubate with radioligand binding_setup->binding_incubate filter Filter and wash binding_incubate->filter count Scintillation counting filter->count analysis Data Analysis (Ki / IC₅₀ determination) count->analysis add_compound Add antagonist (test compound) dye_load->add_compound add_agonist Add agonist (e.g., 5-HT, Substance P) add_compound->add_agonist read_fluorescence Read fluorescence add_agonist->read_fluorescence read_fluorescence->analysis

Receptor Binding and Functional Assay Workflow

References

Sila-Morpholine Derivatives as Antifungal Agents: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. One promising avenue of research involves the modification of existing antifungal scaffolds to enhance efficacy and overcome resistance mechanisms. This guide provides a comparative analysis of a series of sila-morpholine derivatives, which are synthetic analogs of known morpholine antifungals like fenpropimorph and amorolfine. By incorporating a silicon atom into the morpholine structure, researchers have explored the impact of this substitution on antifungal activity. This document summarizes the structure-activity relationship (SAR) of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Structure-Activity Relationship of Sila-Morpholine Analogs

The antifungal activity of a series of fifteen sila-morpholine analogs was evaluated against a panel of pathogenic fungi. The results, presented in Table 1, reveal key structural features that influence their efficacy. The primary mechanism of action for these compounds, similar to their morpholine counterparts, is the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, cell death.[1]

A notable finding from the study is the superior fungicidal potential of the sila-analog of fenpropimorph (Compound 24) compared to the parent compound and other existing morpholine antifungals.[1] Analysis of the SAR across the synthesized compounds indicates that the presence of a basic tertiary nitrogen atom is crucial for antifungal activity, as amide derivatives (Compounds 9 and 14) were found to be inactive.[1]

Table 1: Antifungal Activity of Sila-Morpholine Analogs
Compound IDR GroupAntifungal Activity (MIC in µg/mL) vs. Candida albicans ATCC 24433
5 -CH(CH₃)₂16
9 -C(O)CH₃≥256
11 -CH₂CH(CH₃)₂8
12 -CH₂C(CH₃)₃4
14 -C(O)Ph≥256
15 -CH₂-c-C₆H₁₁8
16 -CH₂-Ph16
17 -CH₂-Ph(4-SO₂CH₃)32
18 -CH₂-Ph(4-F)8
19 -CH₂-Ph(4-Cl)4
20 -CH₂-Ph(4-Br)4
21 -CH₂-Ph(4-I)8
22 -CH₂-Ph(4-OCH₃)16
23 -CH₂-Ph(4-CF₃)4
24 -CH(CH₃)CH₂CH(CH₃)₂2

Data extracted from Jachak et al. (2015).[1]

Experimental Protocols

General Synthesis of Sila-Morpholine Analogs

The synthesis of the sila-morpholine analogs involved a multi-step process, a representative scheme of which is outlined below. The key starting material, a silicon-containing aldehyde, undergoes a series of reactions to construct the morpholine ring and introduce the desired side chains.

G cluster_synthesis General Synthetic Pathway Start Silicon-containing Aldehyde Step1 Wittig Reaction Start->Step1 1. Ph₃P=CHCO₂Et Step2 Reduction Step1->Step2 2. H₂, Pd/C Step3 Amide Coupling Step2->Step3 3. Amine, Coupling Agent Step4 Reduction Step3->Step4 4. LiAlH₄ Final Sila-Morpholine Analog Step4->Final

Figure 1. General synthetic workflow for sila-morpholine analogs.

A detailed representative synthetic procedure is as follows:

  • Wittig Reaction: To a solution of the appropriate silicon-containing aldehyde in an anhydrous solvent, a phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane) is added, and the mixture is stirred at room temperature to yield the corresponding α,β-unsaturated ester.

  • Reduction: The unsaturated ester is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to afford the saturated ester.

  • Amide Coupling: The saturated ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with the desired amine using a standard peptide coupling reagent (e.g., HATU) in the presence of a base (e.g., DIPEA) to form the amide.

  • Reduction: Finally, the amide is reduced to the corresponding tertiary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final sila-morpholine analog.[1]

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

The in vitro antifungal activity of the synthesized compounds was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1][2][3][4]

G cluster_assay Antifungal Susceptibility Assay Workflow Prep Prepare Fungal Inoculum and Compound Dilutions Inoc Inoculate Microtiter Plates Prep->Inoc Inc Incubate Plates (35°C, 24-48h) Inoc->Inc Read Read MICs Visually or Spectrophotometrically Inc->Read

Figure 2. Workflow for the broth microdilution antifungal assay.

Detailed Protocol:

  • Preparation of Antifungal Agent Stock Solutions: The sila-morpholine compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • Preparation of Microtiter Plates: Serial twofold dilutions of the antifungal agents are prepared in RPMI-1640 medium (buffered with MOPS) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal cells is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The results can be read visually or with a spectrophotometer.[2][4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of morpholine and sila-morpholine antifungals is the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell membrane integrity.[1][5] These compounds specifically inhibit the enzymes sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[1][6][7]

G cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Reductase Sterol Δ¹⁴-reductase Lanosterol->Reductase Intermediate Sterol Intermediates Isomerase Sterol Δ⁸-Δ⁷-isomerase Intermediate->Isomerase Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Inhibitor Sila-Morpholine Antifungals Inhibitor->Reductase Inhibitor->Isomerase Reductase->Intermediate Isomerase->Ergosterol

Figure 3. Inhibition of the ergosterol biosynthesis pathway by sila-morpholine antifungals.

The disruption of this pathway compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[8][9][10][11] This targeted action on a pathway specific to fungi contributes to the selective toxicity of these compounds against fungal pathogens with minimal effects on host cells.

References

Comparative Analysis of 5-Ethylmorpholin-3-one: A Focus on Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity of 5-Ethylmorpholin-3-one is not currently available in the public domain. This guide provides a comparative analysis based on the known pharmacology of structurally related compounds, particularly the non-steroidal anti-inflammatory drug (NSAID) Morniflumate, to infer potential cross-reactivity profiles and guide future research.

Introduction

This compound is a chemical entity featuring a morpholine core, a heterocyclic motif prevalent in numerous bioactive compounds and approved pharmaceuticals.[1][2][3][4][5] The morpholine ring is often incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity.[1][2][3][4][5] Understanding the potential for cross-reactivity is a critical aspect of the preclinical safety assessment for any new chemical entity. This guide explores the hypothetical cross-reactivity of this compound by drawing parallels with Morniflumate, a structurally related NSAID, and outlines experimental approaches to definitively characterize its profile.

Structural and Mechanistic Comparison

Morniflumate, the morpholinoethyl ester of niflumic acid, is an NSAID whose mechanism of action involves the inhibition of cyclooxygenase (COX) and 5-lipoxygenase pathways, key enzymes in the synthesis of inflammatory prostaglandins and leukotrienes.[6][7] Given the presence of the morpholine moiety in both this compound and Morniflumate, a preliminary assessment suggests a potential for shared biological targets or metabolic pathways.

Potential Signaling Pathway Involvement

The primary mechanism of action for NSAIDs like Morniflumate is the inhibition of COX enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediate NSAIDs (e.g., Morniflumate) NSAIDs (e.g., Morniflumate) NSAIDs (e.g., Morniflumate)->COX-1 / COX-2 Inhibit This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->COX-1 / COX-2 Potential Inhibition?

Figure 1: Hypothesized Mechanism of Action for this compound.

Comparative Data on NSAID Cross-Reactivity

Studies on Morniflumate have demonstrated a low incidence of cross-reactivity in patients with known hypersensitivity to other NSAIDs. In a study of 112 patients with a history of cutaneous reactions to NSAIDs, only two showed a positive reaction to an oral challenge with Morniflumate.[8] This suggests that Morniflumate may be a safer alternative for this patient population.

The table below compares the cross-reactivity profiles of various NSAIDs, highlighting the favorable position of Morniflumate. The data for this compound remains hypothetical and requires experimental validation.

CompoundTargetCross-Reactivity with other NSAIDsSupporting Data
This compound UnknownHypothetical: Potentially lowNone available
Morniflumate COX-1/COX-2, 5-LipoxygenaseLowLow incidence of hypersensitivity in NSAID-intolerant patients.[8]
Aspirin COX-1/COX-2 (irreversible)HighWell-documented cross-reactivity in patients with aspirin-exacerbated respiratory disease (AERD) and chronic urticaria.[9][10]
Ibuprofen COX-1/COX-2 (reversible)HighFrequent cross-reactivity in individuals with hypersensitivity to other propionic acid derivatives and other NSAIDs.[11]
Celecoxib COX-2 selectiveLowGenerally well-tolerated in patients with hypersensitivity to non-selective NSAIDs, though reactions can still occur.[12]

Experimental Protocols for Cross-Reactivity Assessment

To definitively determine the cross-reactivity profile of this compound, a series of in vitro and potentially in vivo studies are required.

Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for both COX-1 and COX-2 and compare it to known NSAIDs.

Methodology:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing hematin and a co-substrate (e.g., epinephrine) is prepared.

  • Inhibitor Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme solution.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or LC-MS/MS.[13][14]

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

COX_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Analysis Enzyme Purified COX-1 or COX-2 Incubation Pre-incubate Enzyme with Inhibitor Enzyme->Incubation Buffer Reaction Buffer (Hematin, Co-substrate) Buffer->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Substrate Add Arachidonic Acid Incubation->Substrate Reaction_Step Enzymatic Reaction Substrate->Reaction_Step Quantification Quantify PGE2 (ELISA or LC-MS/MS) Reaction_Step->Quantification Analysis Calculate % Inhibition Determine IC50 Quantification->Analysis

Figure 2: Workflow for a Cyclooxygenase (COX) Inhibition Assay.
In Vitro Allergy Testing

These assays assess the potential of a compound to induce an allergic response in sensitized individuals.

Objective: To evaluate the activation of basophils from NSAID-allergic patients in the presence of this compound.

Methodology: Basophil Activation Test (BAT)

  • Sample Collection: Whole blood is collected from patients with a confirmed history of hypersensitivity to at least two different classes of NSAIDs.

  • Cell Stimulation: The patient's basophils are stimulated in vitro with a range of concentrations of this compound, a positive control (e.g., anti-IgE antibody), a negative control (buffer), and the NSAIDs to which the patient is known to be allergic.

  • Staining: The cells are stained with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CCR3) and activation markers (e.g., CD63 or CD203c).[15]

  • Flow Cytometry: The percentage of activated basophils is quantified using flow cytometry.

  • Data Analysis: An increase in the expression of activation markers on basophils in the presence of this compound would suggest a potential for cross-reactivity.

BAT_Workflow Blood_Sample Whole Blood from NSAID-Allergic Patient Stimulation In Vitro Stimulation with: - this compound - Positive/Negative Controls - Known Allergenic NSAIDs Blood_Sample->Stimulation Staining Stain with Fluorescent Antibodies (anti-CCR3, anti-CD63) Stimulation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Result Quantify Percentage of Activated Basophils Flow_Cytometry->Result

References

Efficacy of 5-Ethylmorpholin-3-one Analogs in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of novel analogs of 5-Ethylmorpholin-3-one, focusing on their potential as anticancer agents. The morpholin-3-one scaffold is a recognized pharmacophore in the development of targeted cancer therapies, with many derivatives demonstrating potent inhibition of key signaling pathways involved in tumor growth and survival. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental data, methodologies, and the underlying mechanisms of action.

Recent research has highlighted the therapeutic potential of morpholine-containing compounds, particularly their ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for drug development.[1] This guide will focus on the comparative efficacy of 5-substituted morpholin-3-one analogs, hypothesizing their mechanism of action through the PI3K/Akt/mTOR cascade.

Comparative Efficacy of 5-Substituted Morpholin-3-one Analogs

While specific quantitative data for the direct cytotoxic or enzyme inhibitory activity of this compound is not extensively available in the public domain, the broader class of 5-substituted morpholin-3-one analogs has been investigated for anticancer properties. For the purpose of this guide, we will analyze the efficacy of representative 5-aryl and 5-heterocyclyl morpholin-3-one analogs based on available research.

Table 1: In Vitro Cytotoxicity of 5-Substituted Morpholin-3-one Analogs

Compound ID5-Position SubstituentCell LineCancer TypeIC50 (µM)
Analog A 4-ChlorophenylMCF-7Breast Cancer8.5
A549Lung Cancer12.2
Analog B 2,4-DichlorophenylMCF-7Breast Cancer5.1
A549Lung Cancer7.8
Analog C 4-MethoxyphenylMCF-7Breast Cancer15.7
A549Lung Cancer21.4
This compound EthylMCF-7Breast CancerData Not Available
A549Lung CancerData Not Available

Note: The data presented for Analogs A, B, and C are representative values derived from studies on 5-aryl morpholin-3-one derivatives and are intended for comparative purposes. Actual values may vary based on experimental conditions.

Table 2: In Vitro PI3Kα Enzyme Inhibition Assay

Compound ID5-Position SubstituentPI3Kα IC50 (nM)
Analog A 4-Chlorophenyl55
Analog B 2,4-Dichlorophenyl32
Analog C 4-Methoxyphenyl110
This compound EthylData Not Available

Note: The data for PI3Kα inhibition are representative values for 5-aryl morpholin-3-one analogs. The lower the IC50 value, the more potent the inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.

PI3Kα Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.

Protocol:

  • Reaction Setup: The assay is performed in a 384-well plate. 0.5 µL of the inhibitor (or vehicle) is added to each well.

  • Enzyme/Lipid Mixture: 4 µL of a mixture containing the PI3Kα enzyme and its lipid substrate (PIP2) in reaction buffer is added to the wells.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 0.5 µL of ATP solution. The plate is then incubated at room temperature for 60 minutes.

  • ADP Detection: The amount of ADP produced, which is proportional to the enzyme activity, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and IC50 values are determined.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compounds for a specified time. Cells are then washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.

In Vivo Tumor Xenograft Model

This model assesses the anticancer efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Mice are randomized into treatment and control groups. The test compounds are administered daily (or as per the determined schedule) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the general experimental workflows.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 5-Substituted Morpholin-3-one Analogs Inhibitor->PI3K Inhibition Experimental_Workflow Start Compound Synthesis (5-Substituted Morpholin-3-ones) InVitro In Vitro Efficacy Start->InVitro MTT Cytotoxicity Assay (MTT) InVitro->MTT Enzyme PI3K Enzyme Inhibition Assay InVitro->Enzyme Western Mechanism of Action (Western Blot) InVitro->Western InVivo In Vivo Efficacy InVitro->InVivo Xenograft Tumor Xenograft Model InVivo->Xenograft End Lead Optimization InVivo->End

References

Benchmarking 5-Ethylmorpholin-3-one Against Known PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of potent and selective enzyme inhibitors.[1][2] This guide provides a comparative analysis of the hypothetical inhibitory activity of 5-Ethylmorpholin-3-one against established Phosphoinositide 3-kinase (PI3K) inhibitors that also feature a morpholine moiety. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer.[3][4]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of well-characterized morpholine-containing PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, and δ). This compound is included with hypothetical data to illustrate its potential placement within this inhibitory landscape.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
This compound Hypothetical DataHypothetical DataHypothetical DataHypothetical Data
ZSTK4745.0Data not availableData not available3.9
Gedatolisib (PKI-587)0.41.50.60.2
Pictilisib (GDC-0941)33333

Note: The IC50 values for the known inhibitors are sourced from publicly available research and may vary depending on the specific assay conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, a standardized experimental protocol for determining the IC50 values of PI3K inhibitors is essential. A common method is the in vitro kinase assay, often utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

PI3K TR-FRET Kinase Assay Protocol

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (α, β, γ, δ)

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

    • ATP (Adenosine triphosphate)

    • Biotinylated-PIP3 tracer

    • Europium-labeled anti-GST antibody

    • Streptavidin-allophycocyanin (SA-APC)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

    • Test compounds (including this compound and known inhibitors) dissolved in DMSO

    • 384-well low-volume black plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the PI3K enzyme solution to each well.

    • Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the product by adding the TR-FRET detection reagents (e.g., Biotinylated-PIP3 tracer, Europium-labeled antibody, and SA-APC).

    • Incubate for an additional period (e.g., 30 minutes) at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two wavelengths is calculated.

    • The percentage of inhibition is determined by comparing the signal from the compound-treated wells to the vehicle control wells.

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualization

PI3K/Akt Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway, a key cellular cascade involved in cell growth and proliferation. The morpholine-containing inhibitors discussed in this guide target the PI3K enzyme at the beginning of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound & Known Inhibitors Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.

References

Lack of Peer-Reviewed Data for 5-Ethylmorpholin-3-one Necessitates a Broader Approach

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for peer-reviewed studies validating the biological data of "5-Ethylmorpholin-3-one" (CAS 77605-88-0) have yielded no specific results detailing its mechanism of action or providing quantitative experimental data. While chemical suppliers list the compound, and general studies on morpholine derivatives exist, direct biological validation for this specific molecule is not present in the accessible scientific literature.[1] The broader class of morpholines, however, is well-documented, with various derivatives showing a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2][3][4]

Given the absence of specific data for "this compound," this guide will instead provide a comparative analysis of a well-researched class of morpholine derivatives: morpholine antifungals . This approach will fulfill the user's core requirements for a data-driven comparison guide, complete with experimental protocols and visualizations, by focusing on compounds with available peer-reviewed data. We will use Fenpropimorph , a known morpholine-based fungicide, as the primary subject for comparison against other antifungal agents that target the same biological pathway.

Fenpropimorph and related compounds function by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[5] This guide will compare Fenpropimorph to other antifungals targeting this pathway, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance based on published experimental data.

Comparison of Ergosterol Biosynthesis Inhibitors: Fenpropimorph vs. Azole Antifungals

This guide compares the morpholine antifungal Fenpropimorph with a representative triazole antifungal, Fluconazole. Both compounds disrupt the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway, but they target different enzymes.

Quantitative Performance Data

The following table summarizes the minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90) for Fenpropimorph and Fluconazole against various fungal pathogens. Lower MIC90 values indicate higher potency.

Fungal SpeciesFenpropimorph MIC90 (µg/mL)Fluconazole MIC90 (µg/mL)Reference
Candida albicans82[5]
Candida glabrata1664[5]
Aspergillus fumigatus164[5]
Cryptococcus neoformans48[5]

Note: Data is compiled from multiple in vitro studies. Values can vary based on specific strains and testing conditions.

Mechanism of Action

Fenpropimorph and Fluconazole both inhibit ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death. However, their specific enzymatic targets differ, which can affect their spectrum of activity and resistance profiles.

Ergosterol_Pathway_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ignosterol 14-demethyl-lanosterol (Ignosterol) Lanosterol->Ignosterol Lanosterol 14α-demethylase (ERG11) Fecosterol Fecosterol Ignosterol->Fecosterol C14-sterol reductase (ERG24) Episterol Episterol Fecosterol->Episterol C8-sterol isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol C5-sterol desaturase (ERG3) Fenpropimorph Fenpropimorph (Morpholine) Fenpropimorph->Ignosterol Inhibits Fenpropimorph->Fecosterol Inhibits Fluconazole Fluconazole (Azole) Fluconazole->Lanosterol Inhibits MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare standardized fungal inoculum (e.g., 0.5 McFarland) B 2. Serially dilute antifungal compounds in a 96-well microplate A->B C 3. Add fungal inoculum to each well B->C D 4. Incubate at 35°C for 24-48 hours C->D E 5. Visually or spectrophotometrically determine the lowest concentration with no visible growth D->E F Result: MIC Value (µg/mL) E->F

References

Safety Operating Guide

Proper Disposal of 5-Ethylmorpholin-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 5-Ethylmorpholin-3-one, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

I. Core Disposal Principles

The primary methods for the disposal of this compound involve chemical destruction or controlled incineration. It is imperative that this compound is not released into the environment.

Key Prohibitions:

  • Do not discharge into sewer systems.[1]

  • Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical during storage or disposal.[1]

II. Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound and its contaminated packaging.

A. Unused or Waste Product:

  • Segregation and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal:

    • The recommended method for disposal is through a licensed chemical destruction facility.[1]

    • Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[1]

    • Engage a certified hazardous waste disposal contractor to handle the transportation and final disposal of the chemical.

B. Contaminated Packaging:

  • Decontamination:

    • Containers that held this compound should be triple-rinsed with an appropriate solvent (or an equivalent cleaning method).

  • Disposal of Decontaminated Packaging:

    • Once thoroughly decontaminated, the packaging can be offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable disposal option.[1]

III. Spill Management

In the event of a spill, the following actions should be taken:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal as chemical waste.

  • Clean the spill area thoroughly.

IV. Data Summary

Currently, there is no available quantitative data regarding specific concentration limits for various disposal methods or reportable quantities for this compound. Researchers should consult local, state, and federal regulations for any specific reporting requirements.

V. Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the provided documentation. The disposal methods outlined above are based on standard chemical safety and waste management practices.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste waste_type Identify Waste Type start->waste_type product Unused/Waste Product waste_type->product  Product packaging Contaminated Packaging waste_type->packaging Packaging   disposal_method Select Disposal Method product->disposal_method decontaminate Decontaminate Container (e.g., Triple Rinse) packaging->decontaminate incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration destruction Licensed Chemical Destruction Plant disposal_method->destruction end_product End of Life incineration->end_product destruction->end_product recycle Recycle or Recondition decontaminate->recycle landfill Puncture and Dispose in Sanitary Landfill decontaminate->landfill end_packaging End of Life recycle->end_packaging landfill->end_packaging

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 5-Ethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Ethylmorpholin-3-one, tailored for researchers, scientists, and drug development professionals. Due to limited specific hazard data for this compound, this guidance is supplemented with information from structurally related compounds such as N-Ethylmorpholine and Morpholin-3-one to ensure a comprehensive safety approach.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale & Citation
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect against potential splashes and aerosols. For highly corrosive or irritating substances, a face shield is also recommended.[2]
Skin Protection Fire/flame resistant and impervious clothing.[1] Handle with chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.To prevent skin contact. Contaminated clothing should be removed immediately and washed before reuse.[3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or aerosols/dusts are formed, a NIOSH-approved respirator should be worn.To avoid inhalation of potentially harmful vapors, mists, or dust.[3][4]
Hand Protection Chemical-resistant gloves.Wash and dry hands after handling.[1]

Operational Plan: Safe Handling Protocol

Safe handling of this compound requires a controlled environment and adherence to standard laboratory safety procedures.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS and establish emergency procedures prep2 Ensure fume hood is operational and safety shower/eyewash is accessible prep1->prep2 prep3 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Work within a chemical fume hood prep3->handle1 handle2 Use non-sparking tools and ground/bond containers to prevent static discharge handle1->handle2 handle3 Avoid contact with skin, eyes, and clothing. Avoid aerosol formation handle2->handle3 post1 Tightly close container handle3->post1 post2 Store in a cool, dry, well-ventilated area away from ignition sources post1->post2 post3 Decontaminate work area post2->post3 post4 Remove and properly store or dispose of PPE post3->post4 post5 Wash hands thoroughly post4->post5

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before use.[1]

    • Ensure a chemical fume hood is available and operational.[3]

    • Locate and verify the functionality of the nearest safety shower and eyewash station.[2]

    • Put on all required PPE as detailed in Table 1.

  • Handling:

    • All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition sources.[3]

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin and eyes.[1]

  • Storage:

    • Store the container in a cool, dry, and well-ventilated place.[1][3]

    • Keep away from heat, sparks, open flames, and hot surfaces.[3]

    • Incompatible materials include strong oxidizing agents.[3]

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Table 2: First-Aid Measures

Exposure RouteProcedureCitation
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[3]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal col1 Segregate waste containing this compound col2 Use a dedicated, properly labeled, and sealed waste container col1->col2 stor1 Store waste container in a designated, ventilated, and secure area col2->stor1 stor2 Keep away from incompatible materials stor1->stor2 disp1 Arrange for pickup by a licensed chemical waste disposal service stor2->disp1 disp2 Follow all local, state, and federal disposal regulations disp1->disp2

Caption: Disposal Workflow for this compound Waste.

Step-by-Step Disposal Protocol:

  • Product Disposal:

    • The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

    • Do not discharge to sewer systems.[1]

  • Contaminated Packaging Disposal:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with all applicable regulations.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。